Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFYSNMLNDGKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound. Based on its strong structural homology to the well-characterized γ-aminobutyric acid (GABA) analogue, baclofen, this document posits that the compound functions as a selective agonist for the GABA-B receptor. We will explore the molecular underpinnings of this proposed mechanism, detailing the structure and function of the GABA-B receptor, the downstream signaling cascades initiated upon agonist binding, and the resultant physiological effects. Furthermore, this guide presents a suite of validated experimental protocols for researchers to empirically test and confirm the compound's activity, ensuring a robust and self-validating framework for investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and GABAergic modulation.
Introduction and Molecular Profile
This compound is a synthetic compound featuring a β-aryl-γ-amino acid scaffold. Its chemical structure is notably similar to that of baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid] and phenibut [β-phenyl-γ-aminobutyric acid], both of which are established ligands of the GABA-B receptor.[1][2] The defining features of the molecule are a 4-chlorophenyl ring attached to the β-carbon of a propanoate backbone, an amino group at the same position, and an ethyl ester moiety. The hydrochloride salt form enhances its stability and solubility.
The primary structural difference between this compound and baclofen is the ethyl esterification of the carboxylic acid group. This modification is a common medicinal chemistry strategy to create a "pro-drug." The ester group increases the lipophilicity of the molecule, which is predicted to enhance its ability to permeate the blood-brain barrier.[1] Following administration and central nervous system (CNS) penetration, it is hypothesized that endogenous esterase enzymes hydrolyze the ethyl ester, releasing the active carboxylic acid metabolite, which is structurally analogous to baclofen.
Table 1: Structural Comparison of Related Compounds
| Compound | Chemical Structure | Key Features |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | C₁₁H₁₄ClNO₂ | 4-chlorophenyl ring, β-amino group, Ethyl Ester |
| Baclofen | C₁₀H₁₂ClNO₂ | 4-chlorophenyl ring, β-amino group, Carboxylic Acid |
| Phenibut | C₁₀H₁₃NO₂ | Phenyl ring, β-amino group, Carboxylic Acid |
| GABA | C₄H₉NO₂ | Endogenous Neurotransmitter |
Putative Primary Mechanism of Action: GABA-B Receptor Agonism
The central hypothesis is that Ethyl 3-amino-3-(4-chlorophenyl)propanoate (following in-vivo hydrolysis) acts as a selective agonist at the GABA-B receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.[3][4]
GABA-B Receptor Structure and Function
Functional GABA-B receptors are obligate heterodimers, composed of two distinct subunits: GABA-B1 (GBR1) and GABA-B2 (GBR2).[1][5]
-
GABA-B1 (GBR1) Subunit: This subunit contains the orthosteric binding site for GABA and its agonists, like baclofen.[6][7] The binding occurs within a Venus flytrap-like domain in its extracellular N-terminus.
-
GABA-B2 (GBR2) Subunit: This subunit does not bind endogenous ligands but is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins.[1][5] The GBR2 subunit interacts with Gi/o proteins through its intracellular loops and C-terminus.
The heterodimerization of GBR1 and GBR2 is critical; it masks an endoplasmic reticulum retention signal in GBR1, allowing the complete receptor complex to be expressed on the neuronal membrane.[1]
Molecular Signaling Cascade
Upon binding of an agonist to the GBR1 subunit, a conformational change is induced in the heterodimer, leading to the activation of the associated inhibitory Gi/o protein. The dissociation of the G-protein into its Gαi/o and Gβγ subunits initiates several downstream signaling events that collectively lead to neuronal inhibition.[8][9]
The principal downstream effects are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic AMP (cAMP).[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of various downstream targets.[9]
-
Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[10] This activation leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, resulting in postsynaptic inhibition.
-
Inhibition of Calcium Channels: The Gβγ subunit also directly inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type).[11] By blocking calcium influx at the presynaptic terminal, the release of neurotransmitters (such as glutamate, GABA, and monoamines) is significantly reduced.
Caption: Proposed signaling pathway for Ethyl 3-amino-3-(4-chlorophenyl)propanoate's active metabolite.
Presynaptic vs. Postsynaptic Inhibition
The location of the GABA-B receptor dictates its primary inhibitory function.
-
Presynaptic Receptors (Autoreceptors and Heteroreceptors): Located on axon terminals, their activation primarily inhibits voltage-gated Ca2+ channels. This is the dominant mechanism for reducing the release of GABA itself (autoreceptors) or other neurotransmitters like glutamate (heteroreceptors).[12]
-
Postsynaptic Receptors: Located on the dendrites and soma, their activation primarily opens GIRK channels, leading to hyperpolarization and a decrease in neuronal excitability.[8] This makes it more difficult for the neuron to respond to excitatory inputs.
Experimental Protocols for Mechanism Validation
To empirically validate the proposed mechanism of action, a multi-tiered experimental approach is required. The following protocols provide a framework for characterizing the interaction of this compound and its active metabolite with the GABA-B receptor.
In Vitro Binding Assays
Objective: To determine the binding affinity of the compound for the GABA-B receptor.
Methodology: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., rat brain cortex or CHO cells stably expressing human GBR1/GBR2).[13]
-
Assay Buffer: Use a standard binding buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a known high-affinity GABA-B receptor ligand, such as [³H]GABA or the antagonist [³H]CGP 54626.[4]
-
Competition: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (both the ethyl ester and the hydrolyzed carboxylic acid form).
-
Incubation & Termination: Incubate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[14] Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 2: Expected Outcomes of Binding Assay
| Compound Form | Expected Ki Value | Rationale |
| Ethyl Ester | High (Low Affinity) | The ester group is likely to sterically hinder binding to the orthosteric site. |
| Carboxylic Acid | Low (High Affinity) | The hydrolyzed form is structurally analogous to baclofen and should exhibit high affinity. |
In Vitro Functional Assays
Objective: To confirm that binding to the GABA-B receptor translates into functional G-protein activation and downstream signaling.
Methodology 1: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the direct activation of G-proteins. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure: Incubate prepared membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Analysis: Measure the amount of incorporated [³⁵S]GTPγS. An increase in binding relative to baseline indicates G-protein activation. Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).[15]
Methodology 2: cAMP Inhibition Assay
-
Principle: This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase.
-
Procedure: Use whole cells (e.g., CHO-K1 cells expressing the human GABAB receptor).[16] Stimulate adenylyl cyclase with forskolin. Co-incubate with varying concentrations of the test compound.
-
Analysis: Measure intracellular cAMP levels using a suitable method, such as TR-FRET or ELISA. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates functional agonism at the GABA-B receptor.[16][17]
Methodology 3: Electrophysiology (Patch-Clamp)
-
Principle: To directly measure the effect of the compound on ion channel activity in individual neurons.
-
Procedure: Perform whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons).
-
Postsynaptic Effect: Apply the test compound and measure the outward current resulting from the activation of GIRK channels.[9]
-
Presynaptic Effect: Elicit synaptic transmission and measure the effect of the test compound on the amplitude of postsynaptic currents to assess the inhibition of presynaptic Ca²⁺ channels and neurotransmitter release.
Caption: A tiered workflow for validating the compound's mechanism of action.
In Vivo Validation
Objective: To confirm the compound's activity in a physiological system.
Methodology: In Vivo Microdialysis
-
Principle: This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in a freely moving animal.
-
Procedure: Implant a microdialysis probe into a brain region rich in GABA-B heteroreceptors, such as the hippocampus or ventral tegmental area.[18]
-
Administration: Administer the test compound systemically (e.g., intraperitoneally).
-
Analysis: Collect dialysate samples and analyze them for neurotransmitter content (e.g., glutamate or dopamine) using HPLC.
-
Expected Result: Systemic administration of an effective GABA-B agonist should lead to a measurable decrease in the release of certain neurotransmitters in the target brain region, consistent with presynaptic inhibition.[18][19]
Conclusion
The molecular structure of this compound provides a compelling basis for its classification as a pro-drug of a selective GABA-B receptor agonist. Its mechanism of action is putatively identical to that of its active metabolite, which mirrors the action of baclofen. This involves binding to the GBR1 subunit of the heterodimeric GABA-B receptor, leading to Gi/o protein activation. The subsequent signaling cascade, including inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels, culminates in potent presynaptic and postsynaptic neuronal inhibition. The experimental protocols detailed herein offer a rigorous and systematic pathway for the empirical validation of this proposed mechanism, providing a solid foundation for further research and development.
References
-
Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Source: ACS Omega. URL: [Link]
-
Title: GABA Receptor. Source: StatPearls - NCBI Bookshelf. URL: [Link]
-
Title: Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex. Source: PubMed Central. URL: [Link]
-
Title: Lipophilicities of baclofen ester prodrugs correlate with affinities to the ATP-dependent efflux pump P-glycoprotein: relevance for their permeation across the blood-brain barrier? Source: PubMed. URL: [Link]
-
Title: GABAB receptors: Structure, functions, and clinical implications. Source: Neurology. URL: [Link]
-
Title: Characterization of GABA Receptors. Source: PubMed Central. URL: [Link]
-
Title: GABAB Receptor Modulation of Serotonin Neurons in the Dorsal Raphé Nucleus and Escalation of Aggression in Mice. Source: Journal of Neuroscience. URL: [Link]
-
Title: GABA-B Controls Persistent Na+ Current and Coupled Na+-Activated K+ Current. Source: eNeuro. URL: [Link]
-
Title: Journal of Pharmaceutical and Biomedical Analysis Baclofen ester and carbamate prodrug candidates. Source: Molnar Institute. URL: [Link]
-
Title: Gaba derivative in spasticity. (Beta-(4-chlorophenyl)-gamma-aminobutyric acid, Ciba 34.647-Ba). Source: PubMed. URL: [Link]
-
Title: GABA - PDSP. Source: University of North Carolina at Chapel Hill. URL: [Link]
-
Title: Automated Electrophysiology Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]
-
Title: Modulation of extracellular gamma-aminobutyric acid in the ventral pallidum using in vivo microdialysis. Source: PubMed. URL: [Link]
-
Title: 4MS4: Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen. Source: RCSB PDB. URL: [Link]
-
Title: Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Source: British Journal of Pharmacology. URL: [Link]
-
Title: What is the mechanism of Baclofen? Source: Patsnap Synapse. URL: [Link]
-
Title: GABAA receptor-mediated K(+)-evoked GABA release from globus pallidus--analysis using microdialysis. Source: PubMed. URL: [Link]
-
Title: Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. Source: PubMed. URL: [Link]
-
Title: GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW. Source: Eurofins Discovery. URL: [Link]
-
Title: Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Source: Frontiers in Neuroscience. URL: [Link]
-
Title: Molecular Structure and Physiological Functions of GABA B Receptors. Source: SpringerLink. URL: [Link]
-
Title: 4F11: Crystal structure of the extracellular domain of human GABA(B) receptor GBR2. Source: RCSB PDB. URL: [Link]
-
Title: Improving and utilizing functional in vitro cAMP assay in pursuit to... Source: University of Gothenburg. URL: [Link]
-
Title: GABA-A and GABA-B Receptors in Filial Imprinting Linked With Opening and Closing of the Sensitive Period in Domestic Chicks (Gallus gallus domesticus). Source: Frontiers in Physiology. URL: [Link]
-
Title: The GABAB Receptor—Structure, Ligand Binding and Drug Development. Source: PubMed Central. URL: [Link]
-
Title: 4MR9: Crystal structure of the extracellular domain of human GABA(B) receptor bound to the antagonist SCH50911. Source: RCSB PDB. URL: [Link]
-
Title: A Gut Feeling about GABA: Focus on GABAB Receptors. Source: Frontiers in Pharmacology. URL: [Link]
-
Title: GABAB receptors: Structure, functions, and clinical implications. Source: Neurology. URL: [Link]
-
Title: Assembly-dependent Surface Targeting of the Heterodimeric GABA B Receptor Is Controlled by COPI but Not 14-3-3. Source: Molecular Biology of the Cell (MBoC). URL: [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons [frontiersin.org]
- 12. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. molbiolcell.org [molbiolcell.org]
- 18. jneurosci.org [jneurosci.org]
- 19. Frontiers | A Gut Feeling about GABA: Focus on GABAB Receptors [frontiersin.org]
An In-Depth Technical Guide to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, with the CAS number 325803-29-0, is a synthetic β-amino ester of significant interest in medicinal chemistry and drug development. Its structural resemblance to known pharmacologically active molecules, particularly GABA analogues, positions it as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its probable mechanism of action, and methods for its analysis, tailored for professionals in the field.
Chemical and Physical Properties
This compound is the hydrochloride salt of the ethyl ester of 3-amino-3-(4-chlorophenyl)propanoic acid. The presence of a chiral center at the C-3 position means it can exist as a racemic mixture or as individual enantiomers.
| Property | Value | Source(s) |
| CAS Number | 325803-29-0 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |
| Molecular Weight | 264.15 g/mol | [1] |
| Appearance | Solid | |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [1] |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the synthesis of the free β-amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid, via a modified Rodionov reaction. This is followed by an esterification to yield the final hydrochloride salt.
Step 1: Synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid
The Rodionov reaction provides a classic and reliable method for the preparation of β-amino acids from an aldehyde, malonic acid, and ammonia (in the form of ammonium acetate).[2]
Reaction:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-amino-3-(4-chlorophenyl)propanoic acid.
Step 2: Esterification to this compound
The synthesized β-amino acid is then esterified using ethanol in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt. A common and effective method involves the use of thionyl chloride.[2]
Reaction:
Experimental Protocol:
-
To a round-bottom flask containing anhydrous ethanol, cooled to 0 °C in an ice bath, slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.
-
To this acidic ethanol solution, add the 3-amino-3-(4-chlorophenyl)propanoic acid (1 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Triturate the crude solid with diethyl ether, filter, and wash with diethyl ether to obtain the pure this compound.
Caption: Synthetic workflow for this compound.
Probable Mechanism of Action and Applications in Drug Development
The structural similarity of this compound to baclofen, a well-known GABA analogue, strongly suggests its potential to interact with the central nervous system. Baclofen is a selective agonist for the GABAB receptor, and its therapeutic effects as a muscle relaxant are attributed to its action at these receptors.[3]
The GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors that mediate the inhibitory effects of GABA. Upon activation, the receptor complex initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.
Caption: Presumed GABAB receptor signaling pathway for the topic compound.
Applications in Drug Discovery
Given its probable role as a GABAB receptor agonist, this compound is a promising lead compound or intermediate for the development of drugs targeting conditions associated with neuronal hyperexcitability. These include:
-
Spasticity: As a potential muscle relaxant for conditions like multiple sclerosis and spinal cord injuries.[4]
-
Neuropathic Pain: GABAB receptor agonists have shown efficacy in models of neuropathic pain.
-
Anxiety Disorders: The inhibitory nature of GABAB receptor activation suggests potential anxiolytic effects.
-
Addiction: Baclofen itself has been investigated for the treatment of alcohol use disorder.[3]
The ethyl ester moiety may act as a prodrug, potentially improving the pharmacokinetic properties, such as lipophilicity and brain penetration, compared to the parent carboxylic acid.
Analytical Methods
The characterization and quality control of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the diastereotopic protons of the propanoate backbone, the methine proton adjacent to the amino group, and the aromatic protons of the chlorophenyl ring. The integration of these signals would confirm the structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the aromatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₁H₁₄ClNO₂) and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | A suitable HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier would be used to determine the purity of the compound. Chiral HPLC would be necessary to resolve and quantify the enantiomers. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-Cl stretching of the aromatic ring. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] It is important to avoid inhalation of dust and contact with skin and eyes.[1] The toxicological properties of this compound have not been fully investigated.[1]
Conclusion
This compound is a compound with significant potential in the field of drug discovery, primarily due to its structural relationship to the GABAB receptor agonist baclofen. The synthetic route is accessible through established organic chemistry reactions. Further pharmacological investigation is warranted to fully elucidate its biological activity and therapeutic potential. This guide provides a foundational resource for researchers and scientists working with this promising molecule.
References
-
Capot Chemical Co., Ltd. (2026, January 5). Material Safety Data Sheet: this compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Pevarello, P., et al. (1999). Dipeptide compounds with fungicidal activity. U.S.
- Gong, L. (2012). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Davies, S. G., & Roberts, P. M. (2009). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Letters, 50(35), 4974-4976.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Oniciu, D. C., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-212.
- Guillon, J., et al. (1999). Pharmacological Evaluation of New Baclofen Derivatives. Journal of Pharmacy and Pharmacology, 51(3), 337-342.
- Abdel-Hamid, M. E., & Al-Alem, K. I. (2009). Formulation of Controlled-Release Baclofen Matrix Tablets II: Influence of Some Hydrophobic Excipients on the Release Rate and In Vitro Evaluation. Iranian Journal of Pharmaceutical Research, 8(4), 239–248.
- Saol International Limited. (2020). Baclofen formulations and methods of minimizing patient exposure to metabolite variations. U.S.
-
PrepChem. (n.d.). Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
-
PharmD Guru. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]
- Marsot, A., et al. (2019). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder.
- Ghaffari, A., & Das, J. M. (2023). Baclofen. In StatPearls.
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3617-3621.
- Kumpulainen, H., et al. (2008). Synthesis, in vitro and in vivo characterization of novel ethyl dioxy phosphate prodrug of propofol. European Journal of Pharmaceutical Sciences, 34(4-5), 269-276.
-
The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
Sources
"Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. The molecule in focus, this compound, presents a fascinating case for the application of modern spectroscopic techniques. Its structure, comprising a chiral center, an aromatic ring, an ester, and an amine hydrochloride, offers a rich tapestry of spectroscopic signals. This guide is designed to provide not just the data, but the scientific rationale behind its interpretation, empowering researchers to approach their own analytical challenges with a more profound understanding.
Molecular Structure and its Spectroscopic Implications
Before delving into the spectra, a thorough understanding of the molecule's architecture is paramount. This compound (C₁₁H₁₅Cl₂NO₂) possesses several key structural features that will manifest in its spectroscopic data. The presence of a 4-chlorophenyl group, an ethyl ester, and a protonated amine function are the primary determinants of the chemical shifts in Nuclear Magnetic Resonance (NMR), the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and other similar small molecules, ensuring the integrity and accuracy of their scientific endeavors.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link]
-
Collum, D. B., et al. (2007). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society, 129(47), 14819–14825. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]
-
Frontiers Media S.A. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
SCIRP. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. Retrieved from [Link]
A Technical Guide to the Potential Biological Activity of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride: A GABA-B Receptor Prodrug Candidate
An In-depth Technical Guide
Abstract
Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical entity primarily available for laboratory and research purposes.[1] While direct pharmacological studies on this compound are not extensively published, its molecular structure provides a compelling basis for predicting its biological activity. Structurally, it is the ethyl ester of β-(4-chlorophenyl)-γ-aminobutyric acid, a compound widely known as Baclofen.[2][3][4] Baclofen is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, used clinically as a muscle relaxant and antispastic agent.[5][6] This guide posits the central hypothesis that this compound functions as a prodrug of Baclofen . We will explore the mechanistic basis for this hypothesis, rooted in the principles of drug delivery across the blood-brain barrier, and outline a comprehensive experimental roadmap for its validation. This document is intended for researchers, scientists, and drug development professionals investigating novel GABAergic modulators.
Section 1: The Molecular and Neurological Context
1.1 Chemical Identity and Properties
The subject of this guide is a propanoate ester with a distinct phenyl and amino group configuration. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Product Name | This compound | [1] |
| CAS Number | 325803-29-0 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |
| Molecular Weight | 264.15 g/mol | [1] |
| Structure | ![]() | |
| Primary Identified Use | Laboratory chemicals, Manufacture of substances | [1] |
| Known Hazards | May cause respiratory, skin, and serious eye irritation. | [1][7] |
| Toxicological Profile | Not been thoroughly investigated. | [1] |
1.2 The GABAergic System: An Overview
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[8] Its primary function is to reduce neuronal excitability by binding to postsynaptic receptors, which leads to hyperpolarization and inhibition of action potential transmission. GABAergic signaling is crucial for maintaining balanced neural activity, and its dysregulation is implicated in numerous neurological and psychiatric disorders.
There are two main classes of GABA receptors:
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl⁻) into the neuron, causing rapid hyperpolarization.[2]
-
GABA-B Receptors: These are G-protein coupled receptors (GPCRs). Their activation initiates a slower, more prolonged inhibitory response through downstream signaling cascades, including the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels.[2][9]
1.3 Key Structural Analogs: Baclofen and Phenibut
Understanding the potential of this compound requires examining its close structural relatives.
| Compound | Core Structure | Key Distinctions | Primary Mechanism of Action | Clinical Use |
| Baclofen | β-(4-chlorophenyl)-GABA | Chlorine atom at the para position of the phenyl ring. | Selective GABA-B Agonist[2] | Muscle Spasticity[3][6] |
| Phenibut | β-phenyl-GABA | Lacks the chlorine atom of Baclofen. | GABA-B Agonist; some GABA-A activity[10][11] | Anxiolytic, Nootropic[12] |
| Topic Compound | Ethyl ester of Baclofen | Carboxylic acid is esterified with an ethyl group. | Hypothesized: Prodrug for Baclofen | Investigational |
The biological activity of Baclofen resides almost exclusively with its l-enantiomer, a critical consideration for any synthetic and therapeutic development pathway.[13]
Section 2: The Central Hypothesis: A CNS-Penetrant Prodrug of Baclofen
2.1 The Blood-Brain Barrier: A Formidable Obstacle
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. At physiological pH, GABA exists as a zwitterion, limiting its lipid solubility and thus its ability to penetrate the BBB.[14] While Baclofen is more lipophilic than GABA and can cross the BBB, its penetration is still relatively low, which can necessitate high oral doses or more invasive administration routes like intrathecal delivery for severe spasticity.[5][14]
2.2 Esterification: A Proven Prodrug Strategy
A common and effective strategy to enhance the CNS penetration of therapeutic agents is to increase their lipophilicity through the formation of a prodrug. Esterification of a polar carboxylic acid group with a small alcohol, such as ethanol, masks the charge and increases the molecule's lipid solubility. Research has demonstrated that various GABA esters can cross the BBB much more effectively than GABA itself.[15] Once in the CNS, these esters are cleaved by endogenous esterase enzymes, releasing the active parent drug at the target site.[14][15]
2.3 Proposed Bioactivation Pathway
We hypothesize that this compound follows a classic prodrug bioactivation pathway.
Caption: Proposed metabolic pathway of the title compound to its active form, Baclofen.
Section 3: Predicted Pharmacological Profile
Assuming successful bioactivation, the pharmacological effects of this compound would be those of Baclofen.
3.1 Mechanism of Action at the GABA-B Receptor
As a GPCR, the GABA-B receptor signals through the dissociation of its G-protein subunits (Gα and Gβγ).
Caption: Downstream signaling cascade following GABA-B receptor activation by Baclofen.
The net effects are inhibitory:
-
Postsynaptic Inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels leads to K⁺ efflux, hyperpolarizing the neuron and making it less likely to fire.[2]
-
Presynaptic Inhibition: Inhibition of voltage-gated Ca²⁺ channels reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[2]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP).[2]
Section 4: A Roadmap for Experimental Validation
The following section provides a logical, phased approach with detailed protocols to rigorously test the central hypothesis.
4.1 Phase 1: In Vitro Characterization
Objective: To confirm the compound's identity as a prodrug by assessing its stability and conversion to Baclofen in a biological matrix.
Caption: Experimental workflow for in vitro validation of the prodrug hypothesis.
Protocol 4.1.1: In Vitro Hydrolysis Assay
-
Preparation: Prepare stock solutions of the test compound and Baclofen standard in a suitable solvent (e.g., DMSO). Obtain fresh rodent (or human) plasma and prepare brain homogenates in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound to aliquots of plasma and brain homogenate to a final concentration of 10 µM. Incubate samples in a shaking water bath at 37°C.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of the parent compound and the generated Baclofen.
-
Rationale: This experiment directly demonstrates whether endogenous enzymes can convert the ester prodrug into the active drug. The rate of conversion provides an initial estimate of the bioactivation kinetics.
Protocol 4.1.2: GABA-B Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing human GABA-B receptors or from rodent brain tissue (e.g., cerebellum).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a GABA-B specific radioligand (e.g., [³H]CGP54626, an antagonist), and increasing concentrations of either the unlabeled test compound or the Baclofen standard.
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the data to generate competitive binding curves and calculate the inhibition constant (Ki) for both the test compound and Baclofen.
-
Rationale: This experiment determines the relative affinity of the prodrug and the active drug for the target receptor. A significantly higher Ki for the prodrug would support the hypothesis that it is inactive until hydrolyzed to Baclofen.
4.2 Phase 2: In Vivo Pharmacokinetics (PK)
Objective: To determine if the compound crosses the BBB and is converted to Baclofen in the CNS in a living organism.
Protocol 4.2.1: Rodent Pharmacokinetic Study
-
Animal Model: Use adult male Sprague-Dawley rats equipped with jugular vein cannulas for serial blood sampling.
-
Dosing: Administer the test compound via oral gavage (p.o.) or intravenous injection (i.v.). A separate group will receive an equimolar dose of Baclofen for comparison.
-
Sample Collection:
-
Blood: Collect serial blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process to obtain plasma.
-
Brain: At the terminal time point for each cohort, perfuse the animals and collect the brains. Homogenize the brain tissue.
-
-
Sample Analysis: Quantify the concentrations of both the parent prodrug and Baclofen in all plasma and brain samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters for both analytes in both compartments.
-
Rationale: This is the definitive experiment to test the central hypothesis. By measuring the brain-to-plasma concentration ratio (Kp), we can quantify BBB penetration. Observing a higher Kp for the prodrug compared to Baclofen, followed by the appearance of high concentrations of Baclofen in the brain tissue, would provide strong evidence for the prodrug's efficacy.
| PK Parameter | Description | Expected Outcome for Prodrug vs. Baclofen |
| Cmax | Maximum observed concentration | Higher brain Cmax of Baclofen from prodrug administration. |
| Tmax | Time to reach Cmax | Tmax for Baclofen in the brain will be delayed after prodrug administration. |
| AUC | Area under the concentration-time curve | Higher brain AUC for Baclofen from prodrug administration. |
| Kp | Brain-to-plasma concentration ratio | Higher Kp for the parent prodrug compared to administered Baclofen. |
Section 5: Summary and Future Directions
This compound holds significant potential as a CNS-penetrant prodrug for the established GABA-B agonist, Baclofen. Its structure is ideally suited to leverage esterification as a means to overcome the limited blood-brain barrier penetration of its parent compound. The proposed mechanism involves systemic absorption, transit into the CNS due to increased lipophilicity, and subsequent hydrolysis by local esterases to release Baclofen at its site of action.
The experimental roadmap detailed in this guide provides a clear, logical, and rigorous pathway to validate this hypothesis, moving from fundamental in vitro characterization of its stability and receptor affinity to definitive in vivo pharmacokinetic studies. Successful validation would position this compound as a promising candidate for further development, potentially offering a more efficient, non-invasive method for delivering therapeutic concentrations of Baclofen to the CNS. Future research should focus on optimizing dosage forms, exploring the stereospecific synthesis of the active l-enantiomer, and evaluating its efficacy in relevant animal models of diseases targeted by GABA-B agonism, such as spasticity, neuropathic pain, and addiction disorders.
References
-
Capot Chemical Co., Ltd. (2026). MATERIAL SAFETY DATA SHEET: this compound. Retrieved from .
-
Barp, J., et al. (n.d.). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. Retrieved from [Link].
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Retrieved from [Link].
-
Enna, S. J., & McCarson, K. E. (n.d.). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (8th ed.). NCBI Bookshelf. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem. Retrieved from [Link].
-
Toth, E., & Lajtha, A. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. PMC. Retrieved from [Link].
-
Olpe, H. R., et al. (1978). The biological activity of d- and l-baclofen (Lioresal). PubMed. Retrieved from [Link].
-
Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. PubMed. Retrieved from [Link].
-
Sadiq, M. W., et al. (2024). Phenibut: A drug with one too many "buts". PubMed. Retrieved from [Link].
-
Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link].
-
Wikipedia. (n.d.). Baclofen. Retrieved from [Link].
-
Larsen, F. H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. MDPI. Retrieved from [Link].
-
Wikipedia. (n.d.). Phenibut. Retrieved from [Link].
-
Li, J., et al. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. PMC. Retrieved from [Link].
-
Pedersen, E., et al. (1970). Gaba derivative in spasticity. (Beta-(4-chlorophenyl)-gamma-aminobutyric acid, Ciba 34.647-Ba). PubMed. Retrieved from [Link].
- Google Patents. (n.d.). US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations.
-
ResearchGate. (n.d.). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Retrieved from [Link].
-
Ghavanini, A. A., & Charlifue, S. (n.d.). Baclofen. In StatPearls. NCBI Bookshelf. Retrieved from [Link].
-
WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link].
-
Liu, J., et al. (2023). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. PMC. Retrieved from [Link].
-
Dambrova, M., et al. (2016). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Retrieved from [Link].
-
Schoffelmeer, A. N. M., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Retrieved from [Link].
-
Davies, J., & Watkins, J. C. (1977). Is beta-(4-chlorophenyl)-GABA a specific antagonist of substance P on cerebral cortical neurons?. PubMed. Retrieved from [Link].
-
ResearchGate. (2015). (PDF) Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Retrieved from [Link].
-
Fuxe, K., et al. (1976). Action of beta(4-chlorphenyl)GABA, gamma-hydroxybutyrolactone, and apomorphine on central dopamine neurons. PubMed. Retrieved from [Link].
-
Zaugg, J., et al. (2011). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PMC. Retrieved from [Link].
-
Høg, S., et al. (2006). Structure-activity Relationships of Selective GABA Uptake Inhibitors. PubMed. Retrieved from [Link].
-
Earle, N. E., & Jurd, R. (n.d.). Physiology, GABA. In StatPearls. NCBI Bookshelf. Retrieved from [Link].
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. Baclofen | 1134-47-0 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GABAB receptor - Wikipedia [en.wikipedia.org]
- 10. Phenibut: A drug with one too many "buts" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenibut - Wikipedia [en.wikipedia.org]
- 12. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 13. The biological activity of d- and l-baclofen (Lioresal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a chiral β-amino ester, has emerged as a cornerstone intermediate, offering a unique combination of functionalities that unlock access to a diverse range of bioactive molecules. Its structure, featuring a stereocenter at the β-position to the ester, a reactive amino group, and a 4-chlorophenyl moiety, makes it a highly valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This guide provides a comprehensive technical overview of its synthesis, key chemical transformations, and applications, with a focus on the underlying principles that govern its reactivity and utility.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements of any chemical is a prerequisite for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 325803-29-0 | [3] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [3] |
| Molecular Weight | 264.15 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as a warning-level hazard, with potential for eye irritation.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Core Synthesis Strategies: Accessing the β-Amino Ester Scaffold
The synthesis of β-amino esters like ethyl 3-amino-3-(4-chlorophenyl)propanoate can be approached through several established name reactions in organic chemistry. The choice of method often depends on the desired stereochemistry, scalability, and availability of starting materials.
The Rodionov Reaction: A Classical Approach
The Rodionov reaction provides a direct route to β-amino acids and their esters through the condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.[5] For the synthesis of the target molecule, this would involve the reaction of 4-chlorobenzaldehyde with malonic acid and ammonia in ethanol. The likely mechanism involves the initial Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid to form 2-(4-chlorobenzylidene)malonic acid. Subsequent conjugate addition of ammonia followed by decarboxylation would yield the desired β-amino acid, which would then be esterified in the ethanolic solution.
Conceptual Rodionov Reaction Workflow
Caption: Conceptual workflow for the Rodionov synthesis.
The Reformatsky Reaction: An Organozinc-Mediated Pathway
The Reformatsky reaction offers an alternative strategy, typically involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[6][7] A variation of this reaction, the Blaise reaction, utilizes a nitrile instead of an aldehyde or ketone. For the synthesis of a β-amino ester, an imine is used as the electrophile. In the context of our target molecule, this would involve the in situ formation of an imine from 4-chlorobenzaldehyde and ammonia, which then reacts with the organozinc reagent derived from ethyl bromoacetate and zinc.
Conceptual Reformatsky Reaction Workflow
Caption: Conceptual workflow for the Reformatsky-type synthesis.
The Significance of Chirality
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry.[8] Ethyl 3-amino-3-(4-chlorophenyl)propanoate possesses a chiral center at the C3 position. The separation of enantiomers or the development of an asymmetric synthesis is crucial for its application in the development of stereospecific drugs. A US patent describes the use of the enantiomerically enriched methyl ester, methyl S-3-amino-3-(4-chlorophenyl)propanoate, in the synthesis of dipeptide fungicides, highlighting the importance of controlling the stereochemistry of this building block.[9]
Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated by its successful incorporation into medicinally relevant scaffolds. This compound serves as a key precursor to several important classes of compounds.
Precursor to Baclofen and its Analogs
Baclofen, a muscle relaxant and antispastic agent, is a γ-amino acid derivative with a structure closely related to our target building block.[2][10][11] The synthesis of baclofen often involves intermediates that can be derived from ethyl 3-amino-3-(4-chlorophenyl)propanoate. For instance, hydrolysis of the ethyl ester followed by reduction of the resulting carboxylic acid would lead to the corresponding γ-amino alcohol, a direct precursor to baclofen.
Synthesis of Pyrrolidinones (Lactams)
A significant impurity in the synthesis of baclofen is the cyclized product, 4-(4-chlorophenyl)pyrrolidin-2-one. This lactam is formed through the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid. Similarly, ethyl 3-amino-3-(4-chlorophenyl)propanoate can undergo cyclization to form the corresponding β-lactam or, after reduction of the ester, the γ-lactam (pyrrolidinone). The propensity for this cyclization highlights a key reactive pathway of this building block and provides access to a class of heterocyclic compounds with their own unique biological activities.
Synthetic Utility of Ethyl 3-amino-3-(4-chlorophenyl)propanoate
Caption: Key synthetic transformations of the title compound.
Detailed Experimental Protocol: A Representative Synthesis of a β-Amino Ester
Step 1: Synthesis of 3-Amino-3-(2-arylthiazol-4-yl)propanoic Acid (Rodionov Reaction) [5]
-
To a mixture of the appropriate 2-arylthiazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in ethanol, add ammonium acetate (2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated β-amino acid by filtration, wash with cold water, and dry.
Step 2: Esterification to Ethyl 3-Amino-3-(2-arylthiazol-4-yl)propanoate Hydrochloride [5]
-
Suspend the synthesized β-amino acid (1 equivalent) in anhydrous ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether, filter the resulting solid, and dry under vacuum to obtain the ethyl ester hydrochloride salt.
Conclusion and Future Outlook
This compound is a building block of significant strategic importance in synthetic organic chemistry. Its versatile functionalities allow for its use in the synthesis of a variety of complex molecules, most notably as a precursor to the pharmaceutical agent baclofen and its derivatives. The chirality of this molecule adds another layer of complexity and utility, making it a valuable tool for the stereoselective synthesis of bioactive compounds. While established synthetic routes like the Rodionov and Reformatsky reactions provide a theoretical framework for its preparation, the development of robust, scalable, and enantioselective synthetic methods remains an area of active interest. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, driving further innovation in its synthesis and application.
References
- Isagro S.P.A. (1999). Dipeptide compounds having a fungicidal activity. U.S.
- Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
- Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)
- Oniga, S. D., Pârvu, A., Oniga, O., & Tiperciuc, B. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-212.
- Forgó, P., & Forró, E. (2020). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Periodica Polytechnica Chemical Engineering, 64(3), 365-371.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
- Nagel, U., Radau, G., & Link, A. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
- Chemistry LibreTexts. (2023, January 22).
- Herrmann, T., & Jones, P. G. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Organic Chemistry Portal. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical and Specialty Chemical Sectors.
- Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
- L.S.College, Muzaffarpur. (2021, September 9).
- Swinyard, E. A., et al. (1987). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Pharmaceutical Sciences, 76(10), 745-748.
- Fathima, A., & Selvan, G. T. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B, 4(3), 259-265.
- Zentiva, K.S. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Meyers, A. I., & Politzer, I. R. (1988). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 67, 1.
- Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
- NROChemistry. (n.d.).
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- Momiyama, N. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
- Shen, L., et al. (2017). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Branco, L. C., et al. (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 23(11), 2999.
- Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(4-chlorophenyl)
- PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)
- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid.
- Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(2-chlorophenyl)
Sources
- 1. Amino Turbo Chirality and Its Asymmetric Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. nbinno.com [nbinno.com]
- 8. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin in GABAergic Modulation: A Technical Guide to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, a pivotal intermediate in the synthesis of pharmacologically significant molecules, most notably the GABAB receptor agonist, baclofen. This document delves into the synthesis, physicochemical properties, and critical role of this compound in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a discussion of its strategic importance in constructing therapeutic agents that modulate the γ-aminobutyric acid (GABA) system.
Introduction: The Strategic Importance of a Versatile Precursor
In the landscape of neuropharmacology, the modulation of the GABAergic system remains a cornerstone of therapeutic intervention for a range of neurological and psychiatric disorders. This compound, a chiral β-amino acid ester, has emerged as a critical building block in the synthesis of molecules that target this system. While not possessing significant intrinsic pharmacological activity itself, its true value lies in its structural features: a chiral center, a protected carboxylic acid, and a strategically placed chlorophenyl group. These elements make it an ideal precursor for the asymmetric synthesis of baclofen and a versatile scaffold for the exploration of novel GABAB receptor modulators. This guide will illuminate the path from its synthesis to its application, providing the technical detail necessary for its effective utilization in a research and development setting.
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 325803-29-0 | [1] |
| Molecular Formula | C11H15Cl2NO2 | [1] |
| Molecular Weight | 264.15 g/mol | [1] |
| Appearance | White to light yellow powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Chiral Resolution: Crafting the Core Scaffold
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The chirality of the molecule is of paramount importance, as the therapeutic activity of its derivatives, such as baclofen, is often stereospecific.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate
-
To a solution of 4-chlorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate
-
In a high-pressure reactor, dissolve the Ethyl 2-cyano-3-(4-chlorophenyl)acrylate (1 equivalent) in ethanol.
-
Add Raney Nickel (approximately 10% by weight) to the solution.
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-3-(4-chlorophenyl)propanoate.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine from the previous step in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.
-
A white precipitate of this compound will form.
-
Stir the suspension for 30 minutes in the ice bath, then filter the solid.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.
Chiral Resolution
The biological activity of baclofen resides primarily in the (R)-enantiomer. Therefore, the chiral resolution of its precursors is a critical step. While the resolution of the ethyl ester is not explicitly detailed in the available literature, methods for the analogous methyl ester can be adapted. A common and effective method is diastereomeric salt formation using a chiral acid.
Caption: Workflow for the chiral resolution of the racemic ester.
Protocol for Chiral Resolution (Adapted from Methyl Ester Resolution)
-
Dissolve the racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate in a suitable solvent such as methanol or ethanol.
-
Add a solution of a chiral resolving agent, for example, a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), in the same solvent.
-
Allow the mixture to stand at room temperature or in a refrigerator to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The enantiomeric excess of the resolved amine can be determined by chiral HPLC.
-
The enantiomerically enriched amine can be liberated from the salt by treatment with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.
-
The mother liquor, containing the other diastereomer, can be similarly treated to recover the other enantiomer.
Role in Medicinal Chemistry: The Gateway to Baclofen and Beyond
The primary and most significant role of this compound in medicinal chemistry is as a direct precursor to baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[3]
The Synthesis of Baclofen
The conversion of the enantiomerically pure ethyl ester to baclofen involves the hydrolysis of the ester to the corresponding carboxylic acid.
Caption: Final step in the synthesis of (R)-Baclofen.
Protocol for Hydrolysis to Baclofen
-
To a solution of (R)-Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in a mixture of water and a co-solvent like ethanol, add an excess of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid to a pH of approximately 7 to precipitate the zwitterionic baclofen.
-
If acidic hydrolysis is used, concentrate the reaction mixture and adjust the pH to 7.
-
Collect the solid baclofen by filtration, wash with cold water, and dry.
Mechanism of Action of the Target Molecule: Baclofen
Baclofen exerts its therapeutic effects by acting as a selective agonist at the GABAB receptor.[3] The GABAB receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of downstream signaling events resulting in neuronal inhibition.
Caption: Mechanism of action of Baclofen at the GABAB receptor.
Presynaptic Inhibition: Activation of presynaptic GABAB receptors by baclofen inhibits voltage-gated calcium channels, which in turn reduces the influx of calcium ions into the presynaptic terminal. This decrease in intracellular calcium concentration leads to a reduction in the release of excitatory neurotransmitters such as glutamate.
Postsynaptic Inhibition: On the postsynaptic membrane, baclofen binding to GABAB receptors activates inwardly rectifying potassium channels.[4] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
A Scaffold for Further Discovery
Beyond its role as a baclofen precursor, the core structure of Ethyl 3-amino-3-(4-chlorophenyl)propanoate offers a versatile template for the design and synthesis of novel GABAergic modulators. Modifications to the aromatic ring, the ester group, and the amino function can lead to the discovery of new compounds with altered potency, selectivity, and pharmacokinetic profiles at the GABAB receptor.
Conclusion
This compound is a compound of significant strategic importance in medicinal chemistry. Its primary value lies in its role as a key intermediate in the asymmetric synthesis of baclofen, a widely used muscle relaxant. The synthetic and chiral resolution protocols, while inferred from related compounds, provide a solid foundation for its preparation in a laboratory setting. A comprehensive understanding of its properties and its role as a precursor is essential for any researcher working on the development of GABAB receptor agonists and other modulators of the GABAergic system. The structural scaffold of this molecule holds continued promise for the discovery of new therapeutic agents with improved pharmacological profiles.
References
- Capot Chemical Co., Ltd. (2026, January 5). MATERIAL SAFETY DATA SHEET: Ethyl 3-amino-3-(4-chlorophenyl)
- Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Retrieved from [a valid, clickable URL will be provided when available].
- PubChem. (n.d.). Baclofen. National Center for Biotechnology Information. Retrieved from [a valid, clickable URL will be provided when available].
- Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
- Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry (5th ed.). Lippincott Williams & Wilkins.
- Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(5), 423-462.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 4. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Rigorous Physicochemical Profiling
In the landscape of drug discovery and development, a thorough understanding of a compound's physical properties is not merely a perfunctory step but a cornerstone of a successful research program. For novel active pharmaceutical ingredients (APIs) such as Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, properties like melting point and solubility are critical determinants of its downstream developability. These parameters influence everything from formulation strategies and bioavailability to stability and manufacturability. This guide provides a comprehensive framework for the experimental determination and theoretical consideration of the melting point and solubility of this compound, acknowledging that while specific public data is limited, the principles and methodologies for its characterization are well-established. As such, this document serves as a procedural and intellectual guide for researchers embarking on the characterization of this and similar arylpropanoate derivatives.
Compound Overview: this compound
This compound is a member of the arylpropanoic acid derivative class of compounds.[1] Its structure, featuring a chiral center at the C3 position, a 4-chlorophenyl group, an ethyl ester, and an amine functional group protonated as a hydrochloride salt, suggests a molecule with potential biological activity. The presence of these functional groups dictates its physicochemical behavior. The hydrochloride salt form is a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds.[2] A material safety data sheet (MSDS) for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated, underscoring the need for the empirical studies detailed herein.[3]
Table 1: General Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [3] |
| Molecular Weight | 264.15 g/mol | [3] |
| CAS Number | 325803-29-0 | [3] |
| Physical Form | Solid (predicted) | Inferred from salt form |
Melting Point Determination: A Gateway to Purity and Stability
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[4] It is a fundamental physical property that provides a preliminary indication of purity; pure crystalline compounds typically exhibit a sharp melting range of not more than 0.5-1°C.[5] For hydrochloride salts, the melting point is also influenced by the strength of the ionic interactions within the crystal lattice.
Theoretical Considerations
The melting point of this compound will be dictated by several structural features:
-
Ionic Nature : As a hydrochloride salt, strong ionic bonds exist between the protonated amine and the chloride anion. These forces require significant thermal energy to overcome, generally leading to higher melting points compared to the free base.
-
Molecular Weight and Symmetry : The overall size and shape of the molecule influence crystal packing efficiency.
-
Substituents : The 4-chloro substituent on the phenyl ring can affect intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, which in turn impact the crystal lattice energy.
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[4][5][6][7]
Objective: To determine the melting range of a solid crystalline substance with high precision.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or automated instrument)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
-
USP Melting Point Reference Standards for calibration
Procedure:
-
Instrument Calibration: Calibrate the melting point apparatus using USP-certified reference standards with melting points bracketing the expected range of the sample.[7]
-
Sample Preparation:
-
Ensure the sample of this compound is thoroughly dry.
-
If the crystals are large, gently pulverize them to a fine powder in a mortar.
-
Load the powdered sample into a capillary tube by tapping the open end into the powder, then inverting and tapping the closed end on a hard surface to pack the sample. Drop the tube through a long glass tube to ensure tight packing. The final packed sample height should be 2-3 mm.[7]
-
-
Measurement:
-
Insert the capillary tube into the heating block of the apparatus.
-
Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]
-
Record the temperature at which the first droplet of liquid is observed (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).
-
The melting range is reported as T1 to T2.
-
Data Interpretation: A narrow melting range is indicative of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Profiling: A Predictor of Bioavailability
Solubility is defined as the concentration of a solute in a saturated solution at a specific temperature and pressure.[8] For an API, aqueous solubility is a critical factor influencing its absorption and bioavailability.[9] The hydrochloride salt of a basic compound like Ethyl 3-amino-3-(4-chlorophenyl)propanoate is expected to have significantly higher aqueous solubility than its free base form due to the ionic nature of the salt.
Theoretical Considerations
-
pH-Dependent Solubility : As a salt of a weak base, the solubility of this compound will be pH-dependent. In acidic to neutral media, it will exist in its protonated, more soluble form. As the pH increases towards the pKa of the free base, the un-ionized, less soluble form will begin to precipitate.
-
Solvent Effects : Solubility in various organic solvents should also be assessed to inform formulation strategies for non-aqueous delivery systems or for purification via crystallization. The polarity of the solvent and its ability to form hydrogen bonds will be key factors.
-
Thermodynamic vs. Kinetic Solubility : It is crucial to distinguish between thermodynamic and kinetic solubility.[9][10] Thermodynamic solubility represents the true equilibrium state and is determined over a longer period.[11][12] Kinetic solubility is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates, and can often overestimate the true solubility.[13] For drug development, thermodynamic solubility is the more relevant parameter.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for Water Solubility and is considered the gold standard for determining thermodynamic solubility.[14][15][16][17]
Objective: To determine the equilibrium solubility of a compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., purified water, pH-buffered solutions, ethanol, methanol, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and determine the appropriate amount of substance to use in the main test.[17]
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[11] The time to reach equilibrium should be confirmed by sampling at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
-
-
pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.
Data Presentation: Solubility is typically reported in units of mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion: Building a Foundation for Development
While specific, publicly available data on the melting point and solubility of this compound is lacking, this guide provides the necessary framework for its comprehensive physicochemical characterization. By adhering to established protocols such as those outlined by the USP and OECD, researchers can generate reliable and reproducible data that will be instrumental in guiding future formulation, preclinical, and clinical development efforts. The theoretical considerations discussed herein should aid in the interpretation of these experimental results and provide a deeper understanding of the compound's behavior. Rigorous adherence to these scientific principles will ultimately de-risk the development pathway and maximize the potential for success of this promising compound.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
-
United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Gupta, P. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Kumar, A., & Narasimhan, B. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
- Google Patents. (1999). United States Patent 6,448,228 B1.
-
United States Pharmacopeia. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Müller, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
United States Pharmacopeia. (2018). <741> Melting Range or Temperature. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]
-
Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link]
-
ResearchGate. (n.d.). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. â©741⪠Melting Range or Temperature [doi.usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. drugfuture.com [drugfuture.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. filab.fr [filab.fr]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Safety and handling of "Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride"
An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel compounds present both immense opportunity and inherent risk. This compound is one such molecule, a building block with potential in the development of new therapeutic agents.[1] As with any research chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible scientific practice. This guide moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, more intuitive understanding of why certain precautions are necessary and how to integrate them into a seamless and safe laboratory workflow. The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a conservative and proactive approach to its handling.[2]
Compound Profile and Intrinsic Hazards
A foundational element of safe handling is a comprehensive understanding of the compound's chemical and physical properties. This knowledge informs every aspect of its use, from storage to disposal.
Chemical Identity and Structure
This compound is a hydrochloride salt of an ethyl ester containing a chlorinated phenyl group.[2] This structure has several implications for its reactivity and handling:
-
Hydrochloride Salt: The presence of the hydrochloride imparts greater water solubility than the free base form and can make the compound acidic. This also means it can be corrosive to certain materials and reactive with bases.
-
Ester Group: The ethyl ester group may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Chlorinated Phenyl Group: The presence of a halogenated aromatic ring suggests that combustion may produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[2]
Caption: Key identifiers for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C11H15Cl2NO2 | [2] |
| Molecular Weight | 264.15 g/mol | [2] |
| CAS Number | 325803-29-0 | [2] |
| Appearance | Data not available, likely a solid. | [2] |
| Solubility in water | Data not available. | [2] |
| Melting Point | Data not available. | [2] |
| Boiling Point | Data not available. | [2] |
Note: The lack of available physical data underscores the need for careful handling, as properties like melting point and solubility can influence exposure risk and cleanup procedures.
Identified Hazards
While comprehensive toxicological data is lacking, the available safety information indicates the following hazards[2]:
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
It is crucial to note that the absence of data on chronic effects, carcinogenicity, or reproductive toxicity does not imply the absence of these hazards.[2] A conservative approach dictates that this compound should be handled as if it were potentially hazardous through repeated or long-term exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The primary principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
The Hierarchy of Controls
The most effective safety measures involve engineering controls that isolate the hazard from the user.
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood.[2][3] This is critical to prevent inhalation of any dust particles, which can cause respiratory irritation.[2]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to be appropriate for the potential hazards.
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or preferably, chemical safety goggles, are mandatory.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[2] Always wash hands thoroughly after removing gloves.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, an impervious apron is recommended.[2]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or if engineering controls are not available, a respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[2]
Caption: A workflow illustrating the layers of protection for handling the compound.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][3] Use appropriate tools (e.g., a spatula) for transfers.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3]
-
Grounding: For larger quantities, take precautions against static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]
-
Temperature: Store in a cool place.[2]
-
Moisture: Avoid moisture, as the hydrochloride salt can be hygroscopic.[2]
-
Segregation: Store away from incompatible materials.
Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A well-defined emergency plan is critical.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |
Causality: The immediate and thorough rinsing of skin and eyes is to remove the chemical and minimize irritation. Moving to fresh air addresses the risk of respiratory irritation. In all cases of exposure, seeking professional medical advice is paramount, and the Safety Data Sheet should be provided to the medical personnel.[2]
Accidental Release Measures
A swift and correct response to a spill is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Containment: For a solid spill, carefully sweep or scoop up the material without creating dust.[2] Use a dustpan and brush or a specialized vacuum cleaner with a HEPA filter.
-
Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and then wash with soap and water.
-
Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste.[2]
Firefighting and Disposal Considerations
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Special Hazards: Combustion may produce hazardous gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Waste Disposal
All waste containing this compound, including unused material and contaminated items, must be treated as hazardous waste.
-
Procedure: Dispose of waste through a licensed professional waste disposal service.[2]
-
Incineration: Chemical incineration with an afterburner and scrubber is a potential disposal method.[2]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of this compound, particularly given the incomplete toxicological data, demands a culture of vigilance and adherence to best practices. By understanding the compound's inherent properties, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can mitigate the risks and continue their vital work in a safe and responsible manner. This guide provides a framework for these practices, but it is the responsibility of every scientist to apply these principles diligently in their daily work.
References
- MSDS of this compound. (n.d.). Capot Chemical Co.,Ltd.
-
methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- Methyl (S)-3-amino-3-(4-chlorophenyl)
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2019, January 18).
- (12) United States Patent. (1999, November 29). Googleapis.com.
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR | 498581-88-7. (n.d.). Sigma-Aldrich.
- 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride | 1334146-19-8. (n.d.).
- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing.
-
Ethyl 3-(4-chlorophenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]
- Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride | 1354940-98-9. (n.d.). BLDpharm.
- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer.
-
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. By understanding the chemical nature of this compound and its potential degradation pathways, users can implement best practices for its handling and storage, thereby preserving its purity and reactivity for research and development applications.
Chemical Identity and Properties
This compound is a substituted propanoate ester with a hydrochloride salt of a primary amine. Its chemical structure features several key functional groups that dictate its stability: an ethyl ester, a benzylic amine, and a chlorophenyl ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | Inferred from parent compound |
| Appearance | Not explicitly stated, likely a solid | [1] |
| Solubility | Not explicitly stated in provided results | [1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Postulated primary degradation pathway via ester hydrolysis.
Other Potential Degradation Routes
While hydrolysis is the primary concern, other degradation pathways, though less likely under controlled conditions, should be considered:
-
Oxidation: The benzylic position of the amine could be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Photodegradation: Aromatic compounds can be sensitive to light. While no specific data is available for this compound, prolonged exposure to UV light should be avoided as a general precaution.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. [2][3][4]Moisture is a key condition to avoid to prevent hydrolysis. [1]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Cool, room temperature | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) for long-term storage | Prevents moisture ingress which can lead to hydrolysis. |
| Light | Protect from light | Avoids potential photodegradation. |
| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and exposure to moisture. [2][3][4]|
Handling
Standard laboratory safety practices should be employed when handling this compound. This includes using personal protective equipment such as safety glasses, gloves, and a lab coat. [1]Handling should be done in a well-ventilated area to avoid inhalation of any dust. [2] Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. [1]
Experimental Protocol for Stability Assessment
For applications requiring stringent quality control, a formal stability study is recommended. The following protocol outlines a systematic approach to evaluating the stability of this compound, consistent with general principles from ICH guidelines. [5]
Experimental Workflow
The workflow for a stability study involves subjecting the compound to various stress conditions and analyzing its purity and degradation products over time.
Sources
Methodological & Application
Application Note: A Definitive Guide to the NMR Spectral Analysis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Abstract
This application note provides a comprehensive, in-depth protocol for the structural elucidation of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, a critical intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of data, this guide is structured to provide researchers, scientists, and drug development professionals with the causal logic behind key experimental choices, from sample preparation to advanced spectral interpretation. We present a self-validating workflow utilizing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and analyses detailed herein are designed to ensure the highest degree of scientific integrity, yielding unambiguous structural verification and a trustworthy data package essential for regulatory and research milestones.
Introduction: The Imperative for Rigorous Structural Verification
This compound is a chiral β-amino ester derivative whose structural motif is a key building block in the development of various therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, absolute confirmation of its molecular structure and purity is a foundational requirement for further development. NMR spectroscopy is the unparalleled gold standard for this purpose, offering a non-destructive, highly detailed view of the molecular framework in solution.
This guide will focus on a multi-faceted NMR approach. We will not only assign the requisite signals but also establish a network of correlations that validates these assignments internally. This method ensures that the final structural confirmation is robust, reproducible, and built on a foundation of sound scientific principles.
Experimental Design and Methodologies
The generation of high-fidelity NMR data begins with meticulous preparation and a logically designed acquisition strategy. The following protocols have been optimized for the specific chemical nature of the analyte.
Materials and Instrumentation
-
Analyte: this compound (≥98% purity)
-
NMR Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Consumables: High-precision 5 mm NMR tubes, analytical balance, pipettes.
Protocol 1: NMR Sample Preparation
Causality of Solvent Choice: The hydrochloride salt form of the analyte necessitates a polar, aprotic solvent for effective dissolution. DMSO-d₆ is the ideal choice for several reasons:
-
Solubility: It readily dissolves amine salts.
-
Observation of Exchangeable Protons: Unlike protic solvents like D₂O where the acidic N-H protons would rapidly exchange and become invisible, DMSO-d₆ is a hydrogen bond acceptor but not a donor, which slows this exchange.[1] This allows for the direct observation and integration of the crucial -NH₃⁺ signal, confirming the presence of the salt form.[1]
-
Chemical Shift Range: Its residual proton peak (quintet at ~2.50 ppm) and carbon peak (septet at ~39.5 ppm) are well-defined and rarely obscure signals of interest in molecules of this type.[2]
Step-by-Step Procedure:
-
Weighing: Accurately weigh 15-20 mg of the analyte into a clean, dry vial.
-
Dissolution: Add 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved, yielding a clear, particulate-free solution.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a glass Pasteur pipette.
-
Positioning: Ensure the sample height is at least 4 cm to be centered within the detection coils of the NMR probe.
Workflow Visualization: Sample Preparation
Caption: A standardized protocol ensuring sample quality and consistency.
Protocol 2: NMR Data Acquisition
The following parameter sets are recommended for a 400 MHz spectrometer and serve as a robust starting point.
Table 1: Optimized NMR Acquisition Parameters
| Experiment | Parameter | Value | Rationale for the Choice |
|---|---|---|---|
| ¹H NMR | Spectral Width | -2 to 12 ppm | Encompasses the full range from the upfield ethyl group to the downfield aromatic and ammonium protons. |
| Number of Scans | 16 | Provides excellent signal-to-noise (S/N) for a sample of this concentration. | |
| Relaxation Delay (D1) | 5 s | Ensures full relaxation of all protons, allowing for accurate signal integration. | |
| ¹³C{¹H} NMR | Spectral Width | -10 to 180 ppm | Covers the expected chemical shift range for all carbons in the molecule. |
| Number of Scans | 1024 | Required to overcome the low natural abundance (1.1%) of the ¹³C isotope and achieve good S/N. | |
| Pulse Program | zgpg30 | A standard 30° pulse angle with proton decoupling provides good quantitative results. | |
| COSY | Dimensions | ¹H / ¹H | To map the network of through-bond proton-proton (J-coupling) connectivities.[3] |
| Data Points | 1024 (F2) x 256 (F1) | Balances spectral resolution with manageable experiment time. | |
| HSQC | Dimensions | ¹H / ¹³C | To identify all direct, one-bond correlations between protons and the carbons they are attached to.[4] |
| | ¹J(CH) Coupling | 145 Hz | An optimized average value for one-bond C-H coupling, suitable for both sp² and sp³ hybridized centers. |
Spectral Analysis and Structural Elucidation
The following analysis is based on established principles of chemical shifts and coupling constants, applied to the specific structure of the analyte.
Figure 2: Structure and numbering scheme for NMR assignments.
¹H NMR Spectrum: The Proton Framework
The ¹H NMR spectrum provides the most immediate and detailed structural information, including proton count, electronic environment, and connectivity.
Table 2: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Assignment | δ (ppm) | Multiplicity | Integration | J (Hz) | Detailed Rationale and Interpretation |
|---|---|---|---|---|---|
| H-10 (NH₃⁺) | ~9.1 | Broad Singlet | 3H | - | The ammonium protons are deshielded due to the positive charge and appear as a broad signal. Its integration is definitive proof of the protonated amine.[1] |
| H-5, H-9 | ~7.60 | Doublet | 2H | ~8.5 | Aromatic protons ortho to the electron-withdrawing chlorine atom are shifted downfield. They form the "A" part of a classic AA'BB' system. |
| H-6, H-8 | ~7.52 | Doublet | 2H | ~8.5 | Aromatic protons meta to the chlorine atom are slightly more shielded and form the "B" part of the AA'BB' system, coupled to H-5 and H-9. |
| H-3 | ~4.75 | Triplet (t) | 1H | ~7.9 | This methine proton is attached to the chiral center and is deshielded by both the adjacent ammonium group and the aromatic ring. It is coupled to the two H-2 protons. |
| H-12 | ~4.08 | Quartet (q) | 2H | ~7.1 | The methylene protons of the ethyl ester are deshielded by the adjacent electronegative oxygen. They are split into a quartet by the three H-13 methyl protons. |
| H-2a, H-2b | ~3.20 | Doublet of Doublets (dd) | 2H | Jgem≈16.8, Jvic≈7.9 | These methylene protons are diastereotopic due to the adjacent chiral center (C-3). They couple with H-3 and exhibit strong geminal coupling with each other, resulting in a complex multiplet. |
| H-13 | ~1.15 | Triplet (t) | 3H | ~7.1 | The terminal methyl protons of the ethyl group are the most shielded in the molecule and are split into a triplet by the adjacent H-12 methylene protons. |
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
Table 3: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Assignment | δ (ppm) | Rationale for Chemical Shift |
|---|---|---|
| C-1 | ~170.4 | The ester carbonyl carbon is the most deshielded carbon due to its sp² hybridization and bonding to two oxygen atoms. |
| C-4 | ~137.2 | The ipso-carbon of the aromatic ring, attached to the propanoate chain. It is a non-protonated (quaternary) carbon. |
| C-7 | ~132.8 | The aromatic carbon directly bonded to the chlorine atom is deshielded by the halogen's inductive effect. |
| C-5, C-9 | ~129.1 | The two aromatic carbons ortho to the chlorine atom. |
| C-6, C-8 | ~128.8 | The two aromatic carbons meta to the chlorine atom. |
| C-12 | ~60.7 | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen. |
| C-3 | ~51.8 | The chiral methine carbon, shifted downfield by the adjacent nitrogen and aromatic ring. |
| C-2 | ~39.8 | The methylene carbon adjacent to the carbonyl group. This signal may be partially obscured by the DMSO-d₆ solvent peak (~39.5 ppm). |
| C-13 | ~14.0 | The terminal methyl carbon of the ethyl group, appearing in the far upfield region. |
2D NMR: The Self-Validating Correlation Network
Two-dimensional NMR is crucial for building a trustworthy and unambiguous set of assignments. It provides a visual map of atomic connectivity.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5] We expect to see cross-peaks that confirm the following fragments:
-
Aromatic System: A strong cross-peak between the doublets at ~7.60 ppm (H-5,9) and ~7.52 ppm (H-6,8).
-
Propanoate Chain: A cross-peak connecting the methine proton H-3 (~4.75 ppm) with the diastereotopic methylene protons H-2 (~3.20 ppm).
-
Ethyl Ester: A strong cross-peak between the quartet H-12 (~4.08 ppm) and the triplet H-13 (~1.15 ppm).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to its directly attached carbon atom.[4] This is the most powerful tool for assigning the protonated carbons in the ¹³C spectrum. The expected correlations are visualized in Figure 3.
Visualization of Key NMR Correlations
Caption: A logical diagram showing expected COSY (solid green lines) and HSQC (dashed yellow lines) correlations.
Conclusion
The combination of one-dimensional and two-dimensional NMR spectroscopy, guided by a robust experimental protocol, provides an unambiguous and definitive structural characterization of this compound. The ¹H NMR confirms the proton count and local environments, including the key ammonium signal. The ¹³C NMR reveals the complete carbon framework. Finally, COSY and HSQC experiments provide a network of correlations that serves as an internal validation of the assignments, confirming the molecular connectivity. This comprehensive approach ensures the highest level of confidence in the identity and structure of this important pharmaceutical intermediate, fulfilling critical requirements for both research and quality control.
References
-
Title: Supplementary Information for Green Chemistry. Source: The Royal Society of Chemistry, 2014. URL: [Link]
-
Title: Can the salt form of my organic compound be determined using NMR? Source: ResearchGate, 2018. URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Source: Organometallics, 2010. URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Source: YouTube (Danny Allwood), 2020. URL: [Link]
-
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation. Source: Emery Pharma, 2018. URL: [Link]
-
Title: Common 2D (COSY, HSQC, HMBC). Source: San Diego State University NMR Facility. URL: [Link]
Sources
Application Notes and Protocols for the Derivatization of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Introduction: The Analytical Challenge of a Chiral β-Amino Ester
Ethyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral β-amino acid ester, a structural motif of interest in pharmaceutical and synthetic chemistry. As the hydrochloride salt, this compound is polar and non-volatile, making its direct analysis by gas chromatography (GC) problematic. The primary amino group and the overall polarity lead to poor peak shape, thermal degradation, and strong interactions with the chromatographic system. Furthermore, the presence of a stereocenter necessitates enantioselective analysis to determine its chiral purity, a critical parameter in drug development and asymmetric synthesis.
This guide provides a comprehensive overview and detailed protocols for the derivatization of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. The methodologies are designed to overcome the inherent analytical challenges by converting the analyte into a volatile, thermally stable derivative suitable for GC-Mass Spectrometry (GC-MS) analysis. We will explore both achiral and chiral derivatization strategies, focusing on the targeted modification of the primary amino group.
Core Rationale: Why Derivatization is Essential
The primary objective of derivatization in this context is to modify the physicochemical properties of the analyte to make it amenable to GC analysis.[1] This is achieved by replacing the active hydrogen on the primary amine with a nonpolar, sterically shielding group.
Key Benefits of Derivatization:
-
Increased Volatility: By masking the polar -NH2 group, the intermolecular hydrogen bonding is eliminated, significantly reducing the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.
-
Improved Thermal Stability: Derivatives are generally more stable at the elevated temperatures used in GC, preventing on-column degradation and ensuring accurate quantification.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with active sites on the column and liner.[2]
-
Characteristic Mass Spectra: The derivatizing group introduces specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation and providing higher mass ions that are more easily distinguished from background noise.
-
Enantiomeric Resolution: The use of a chiral derivatizing agent converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.
Workflow for Derivatization and Analysis
The overall process involves sample preparation, the chemical derivatization reaction, and subsequent GC-MS analysis. The choice of derivatization reagent will depend on the analytical goal (achiral vs. chiral analysis).
Figure 1: General workflow for the derivatization and GC-MS analysis of the target analyte.
Part 1: Achiral Analysis via Silylation and Acylation
For routine quantification and purity assessment without chiral separation, derivatization of the primary amine to form a silyl or acyl derivative is recommended.
Method 1: N-tert-Butyldimethylsilylation (N-TBDMS)
Silylation is a robust and widely used derivatization technique. We recommend N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the reagent of choice. The resulting tert-butyldimethylsilyl (TBDMS) derivatives are significantly more stable to hydrolysis than their trimethylsilyl (TMS) counterparts, a crucial advantage when handling samples.
Reaction Principle: The primary amine acts as a nucleophile, attacking the silicon atom of the MTBSTFA. This results in the substitution of the active hydrogen on the amine with a TBDMS group.
Figure 2: Silylation of the primary amine with MTBSTFA.
Protocol: N-TBDMS Derivatization
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the hydrochloride salt and generate the free base. Vortex thoroughly for 30 seconds.
-
Extract the free base by adding 500 µL of ethyl acetate and vortexing for 1 minute.
-
Carefully transfer the upper organic layer to a clean reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure all moisture is removed as silylating reagents are moisture-sensitive.
-
-
Derivatization:
-
To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
Cap the vial tightly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
Data Interpretation: Expected Mass Spectrum of the N-TBDMS Derivative
The Electron Ionization (EI) mass spectrum of the N-TBDMS derivative will exhibit characteristic fragments. A key diagnostic ion is the loss of a tert-butyl group ([M-57]⁺), which is often the base peak.
| Characteristic Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
| [M-57]⁺ | Loss of a tert-butyl group (C₄H₉), often the base peak |
| [M-85]⁺ | Loss of C₄H₉ + CO |
Method 2: N-Trifluoroacetylation (N-TFA)
Acylation with trifluoroacetic anhydride (TFAA) is another effective method, producing a stable and volatile N-trifluoroacetyl derivative. The fluorine atoms in the TFA group also enhance the response of an Electron Capture Detector (ECD) if used.
Reaction Principle: The primary amine attacks one of the carbonyl carbons of TFAA, leading to the formation of an amide bond and the release of a molecule of trifluoroacetic acid.
Figure 3: Acylation of the primary amine with TFAA.
Protocol: N-TFA Derivatization
-
Sample Preparation:
-
Prepare the dried free base of the analyte as described in the silylation protocol (steps 1.1 - 1.4).
-
-
Derivatization:
-
To the dried residue, add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.
-
Cap the vial tightly.
-
Heat the vial at 60°C for 20 minutes.
-
-
Work-up and Analysis:
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is recommended to prevent acidic byproducts from damaging the GC column.
-
Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for injection.
-
Data Interpretation: Expected Mass Spectrum of the N-TFA Derivative
The fragmentation of N-TFA derivatives is often dominated by cleavage alpha to the nitrogen atom and within the derivative group.
| Characteristic Ion | Description |
| [M]⁺ | Molecular Ion (may be weak or absent) |
| [M-COCF₃]⁺ | Loss of the trifluoroacetyl group |
| [M-OC₂H₅]⁺ | Loss of the ethoxy group from the ester |
| Ar-CH=NH₂⁺ | Fragment containing the chlorophenyl group from cleavage of the Cα-Cβ bond. |
Part 2: Chiral Analysis via Diastereomeric Derivatization
To determine the enantiomeric ratio, the enantiomers are converted into diastereomers using a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard achiral GC column. We recommend N-Trifluoroacetyl-L-prolyl chloride (L-TPC) for this purpose, as it is highly effective for the derivatization of primary and secondary amines.[3][4]
Reaction Principle: The racemic analyte (a mixture of R and S enantiomers) reacts with the single enantiomer of the chiral derivatizing agent (L-TPC) to form two diastereomers (L-S and L-R).
Figure 4: Formation of diastereomers for chiral analysis.
Protocol: Chiral Derivatization with L-TPC
-
Sample and Reagent Preparation:
-
Prepare the dried free base of the analyte as described in the silylation protocol (steps 1.1 - 1.4).
-
Prepare a 1% (v/v) solution of L-TPC in an anhydrous, aprotic solvent such as dichloromethane or toluene immediately before use. L-TPC is highly moisture-sensitive.
-
-
Derivatization:
-
To the dried analyte residue, add 100 µL of the freshly prepared 1% L-TPC solution.
-
Add 10 µL of anhydrous triethylamine (TEA) to act as an HCl scavenger.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Work-up and Analysis:
-
After cooling, add 200 µL of 1M phosphoric acid to quench the reaction and neutralize the excess TEA. Vortex for 30 seconds.
-
Add 200 µL of hexane, vortex for 1 minute, and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer containing the diastereomeric derivatives to a clean vial for GC-MS analysis.
-
Chromatographic Conditions for Diastereomer Separation:
A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically sufficient for separating the diastereomers.[3]
| Parameter | Recommended Setting |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 150°C, hold for 1 min, ramp at 5°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
Data Interpretation: Chiral Separation
The two diastereomers (L-S and L-R) will elute at different retention times on the achiral column. The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomeric peaks. The mass spectra of the two diastereomers will be virtually identical, but their retention times will differ.
Summary of Recommended Methods
| Analytical Goal | Derivatization Method | Reagent | Key Advantages |
| Achiral Quantification | Silylation | MTBSTFA | Produces highly stable derivatives, clean reaction byproducts. |
| Achiral Quantification | Acylation | TFAA | Produces stable derivatives, enhances ECD response. |
| Chiral Purity | Diastereomer Formation | L-TPC | Allows separation of enantiomers on a standard achiral column. |
Conclusion
The derivatization of this compound is a necessary and effective strategy for its analysis by GC-MS. For general quantification, both N-TBDMS and N-TFA derivatization provide volatile and thermally stable products with excellent chromatographic properties. For the critical assessment of enantiomeric purity, derivatization with a chiral reagent such as L-TPC allows for the successful separation of diastereomers on a standard achiral column. The protocols provided herein are robust starting points that can be further optimized to meet specific laboratory and regulatory requirements.
References
-
Putz, M. V., & Lendl, B. (2014). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(2), 119-126. [Link]
-
Pitterl, F., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269, 314-323. [Link]
-
ResearchGate. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]
-
ResearchGate. EI spectra of ethyl chloroformate derivatization of BMAA. [Link]
-
Proceedings of the National Academy of Sciences. β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. [Link]
-
Journal of the Chemical Society C: Organic. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. [Link]
-
PubChem. Ethyl 3-phenylpropionate. [Link]
-
Frontiers in Bioengineering and Biotechnology. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
ResearchGate. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]
-
MDPI. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. [Link]
-
MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]
-
ACS Publications. Catalytic Enantioselective Silylation of N-Sulfonylimines: Asymmetric Synthesis of α-Amino Acids from CO2 via Stereospecific Carboxylation of α-Amino Silanes. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Sci-Hub. Fragmentation behaviour ofN-acylamino-O-alkyl ester derivatives of an aliphatic tripeptide in negative ion mass spectrometry. [Link]
-
RSC Publishing. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
ResearchGate. techniques for silylation. [Link]
-
RSC Publishing. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]
-
PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
National Institutes of Health. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
-
PubChem. tert-Butyl(dimethyl)silyl 3-phenylpropanoate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of β-Silyl-α-amino Acid Derivatives by Cu-Catalyzed Regio- and Enantioselective Silylamination of α,β-Unsaturated Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Key Pharmaceutical Building Block
In the intricate landscape of pharmaceutical development, the identification and utilization of versatile intermediates are paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride emerges as a critical building block, particularly notable for its role in the synthesis of skeletal muscle relaxants and other therapeutic agents. Its molecular architecture, featuring a chiral center, an amine group, and an ester moiety, offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of this intermediate, offering detailed protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles, ensuring reliability and reproducibility in the laboratory setting.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is a prerequisite for its safe handling and effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |
| Molecular Weight | 264.15 g/mol | [1] |
| CAS Number | 325803-29-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [1] |
Safety Summary: this compound is classified as an irritant.[2] It may cause skin, eye, and respiratory tract irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[1]
Application in Pharmaceutical Synthesis: The Gateway to Baclofen
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Baclofen . Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispastic agent used to treat muscle spasms, stiffness, and pain caused by conditions such as multiple sclerosis and spinal cord injuries. The enantiomer (R)-Baclofen is the therapeutically active form.[3][4]
The synthesis of Baclofen from this intermediate typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation. The hydrochloride salt form of the intermediate ensures better stability and handling properties.
Below is a conceptual workflow illustrating the synthetic utility of this compound.
Caption: Synthetic pathway from starting materials to Baclofen via the target intermediate.
Detailed Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on the principles of the Hantzsch dihydropyridine synthesis followed by oxidative aromatization and subsequent salt formation, adapted for the synthesis of β-amino esters.
Materials:
-
4-chlorobenzaldehyde
-
Ethyl acetoacetate
-
Ammonia solution (25%)
-
Manganese dioxide (MnO₂)
-
Ethanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Step 1: Synthesis of the Dihydropyridine Intermediate. In a 500 mL round-bottom flask, combine 4-chlorobenzaldehyde (0.1 mol), ethyl acetoacetate (0.2 mol), and ethanol (150 mL).
-
Stir the mixture at room temperature and slowly add ammonia solution (0.12 mol).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in toluene (100 mL).
-
Step 2: Oxidative Aromatization. To the toluene solution, add activated manganese dioxide (0.3 mol) in portions.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting dihydropyridine is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide. Wash the celite pad with toluene (2 x 30 mL).
-
Combine the filtrates and evaporate the toluene under reduced pressure to obtain the crude Ethyl 3-amino-3-(4-chlorophenyl)propanoate.
-
Step 3: Purification and Salt Formation. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Dissolve the purified free base in anhydrous diethyl ether (100 mL).
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.
-
Collect the white precipitate by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Expected Yield: 60-70%
Protocol 2: Purification by Recrystallization
For achieving high purity, essential for pharmaceutical applications, recrystallization is a critical step.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Protocol 3: Analytical Characterization
Ensuring the identity and purity of the synthesized intermediate is crucial. The following are standard analytical protocols.
A. High-Performance Liquid Chromatography (HPLC)
This method provides quantitative information on the purity of the compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation of the synthesized compound.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~1.1-1.2 (t, 3H, -OCH₂CH ₃)
-
~3.0-3.2 (m, 2H, -CH ₂COO-)
-
~4.0-4.1 (q, 2H, -OCH ₂CH₃)
-
~4.8-5.0 (t, 1H, -CH (NH₃⁺)-)
-
~7.4-7.6 (m, 4H, Ar-H )
-
~8.5-9.0 (br s, 3H, -NH ₃⁺)
-
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~14.0 (-OCH₂C H₃)
-
~38.0 (-C H₂COO-)
-
~50.0 (-C H(NH₃⁺)-)
-
~61.0 (-OC H₂CH₃)
-
~128.0-135.0 (Ar-C )
-
~170.0 (-C OO-)
-
-
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ corresponding to the free base (C₁₁H₁₄ClNO₂), which is approximately 228.07.
Troubleshooting and Key Considerations
-
Low Yield in Synthesis: Ensure all reagents are of high purity and anhydrous where specified. The activity of the manganese dioxide is crucial for the oxidation step.
-
Incomplete Salt Formation: Ensure the use of dry HCl gas or a freshly prepared solution of HCl in an anhydrous solvent. Moisture can interfere with the precipitation.
-
Broad NMR Peaks: The broad singlet for the amine protons is expected due to proton exchange and quadrupolar effects. Warming the sample slightly may sharpen other peaks.
-
HPLC Peak Tailing: This may be due to the interaction of the basic amine with residual silanols on the column. Using a mobile phase with a low pH (like the formic acid specified) helps to protonate the amine and improve peak shape.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, purification, and characterization. By adhering to these methodologies and understanding the underlying chemical principles, researchers and drug development professionals can effectively utilize this key building block to advance their synthetic campaigns and contribute to the development of new and improved therapeutics.
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]
-
El-Sayed, M. A.-A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963–8975. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Google Patents. (n.d.). An improved process for the preparation of baclofen and its intermediate.
- Houshdar Tehrani, M., Farnia, M., & Shalchian Nazer, M. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(1), 1-3.
-
Mendes, A., et al. (2014). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Letters, 55(30), 4144-4146. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]
-
Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Retrieved from [Link]
-
Singh, P., et al. (2019). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Journal of Pharmaceutical Analysis, 9(3), 205-211. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... Retrieved from [Link]
-
CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical and Specialty Chemical Sectors. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
Sources
Application Note: A Comprehensive Guide to the Analytical Method Validation for the Quantification of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Abstract
This application note provides a detailed, authoritative guide for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind the selection of validation parameters and experimental design, ensuring the resulting analytical method is robust, reliable, and fit for its intended purpose. All protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the evolving lifecycle management concepts introduced in Q2(R2) and Q14.[1][2][3][4][5]
Introduction: The Imperative of Method Validation
In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is the basis upon which critical decisions about product quality, safety, and efficacy are made. The objective of analytical method validation is to provide documented evidence that a procedure is suitable for its intended purpose.[2][6][7] This principle, championed by global regulatory bodies like the FDA and EMA, ensures the integrity of the data generated.[3][8][9]
This compound is a key chemical entity whose purity and concentration must be precisely determined. This guide establishes a comprehensive framework for validating a quantitative HPLC assay for this compound, focusing on the "why" behind each step to build a truly robust and defensible method.
Analyte Profile: Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a selective and robust analytical method. While detailed experimental data for this specific compound is not widely published, we can infer its likely characteristics from its structure and related molecules.[10][11]
-
Chemical Structure:
(Illustrative Structure) -
Molecular Formula: C₁₁H₁₅Cl₂NO₂
-
Molecular Weight: 276.15 g/mol (based on formula)
-
Key Features & Analytical Implications:
-
Chlorophenyl Chromophore: The presence of the 4-chlorophenyl group provides strong UV absorbance, making UV-based detection in HPLC a highly suitable technique. The expected λmax would be in the range of 220-230 nm, typical for substituted benzene rings.
-
Amine Group (pKa): The primary amine will be protonated at acidic pH, rendering the molecule positively charged and highly soluble in aqueous mobile phases. Maintaining a mobile phase pH below the pKa of the amine (estimated ~9-10) is critical for good peak shape and retention stability on a reversed-phase column.
-
Ester Group: The ethyl ester group adds hydrophobicity, making the compound suitable for reversed-phase chromatography.
-
Hydrochloride Salt: This salt form enhances aqueous solubility, simplifying sample and standard preparation.
-
The Analytical Method: Isocratic RP-HPLC with UV Detection
Based on the analyte profile, an isocratic reversed-phase HPLC method is proposed. This choice balances simplicity, robustness, and the efficiency needed for routine quality control analysis.
Rationale for Method Design
-
Stationary Phase (Column): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for its hydrophobic character, which will provide adequate retention for the analyte.
-
Mobile Phase: A mixture of an acidic buffer and an organic modifier is chosen.
-
Aqueous Component: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The acidic pH ensures the primary amine is fully protonated, preventing peak tailing and improving reproducibility.
-
Organic Component: Acetonitrile. It is a common organic modifier with a low UV cutoff and is effective for eluting compounds of this polarity.
-
Composition: The exact ratio (e.g., 60:40 Buffer:Acetonitrile) would be determined during method development to achieve optimal retention time (typically 3-10 minutes) and separation from any potential impurities.
-
-
Detection: UV detection at 225 nm is selected to maximize sensitivity based on the chlorophenyl chromophore.
-
Temperature: Column temperature is controlled at 30 °C to ensure retention time stability.
Recommended HPLC Operating Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 225 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
The Validation Protocol: A Step-by-Step Guide
The validation process is a systematic evaluation of the method's performance characteristics.[2][4] The following protocols are based on the ICH Q2(R1) guideline.[2][8][12]
Caption: High-level workflow for analytical method validation.
System Suitability
Causality: Before any validation run, system suitability testing (SST) is performed to confirm that the chromatographic system is adequate for the intended analysis. It is the self-validating check that ensures the equipment is performing correctly on a given day.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution five or six replicate times.
-
Calculate the key performance indicators.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Selectivity)
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Blank Analysis: Inject the diluent to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis (if applicable for drug product): Prepare and inject a solution containing all formulation excipients except the active ingredient to check for interference.
-
Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. Analyze the stressed samples to ensure that the main analyte peak is resolved from any degradant peaks (peak purity analysis using a photodiode array detector is recommended).
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to prepare at least five concentration levels, covering 80% to 120% of the expected working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals for each point should be randomly distributed around the regression line.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with a known concentration and calculating the percent recovery.
Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by preparing solutions of known concentration.
-
Analyze the samples using the proposed method.
-
Calculate the percent recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100.
Acceptance Criteria:
-
Mean % Recovery: Typically 98.0% to 102.0% for a drug substance assay.[1]
Precision
Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.
Caption: Relationship between precision validation parameters.
Protocol (Repeatability - Intra-assay):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Protocol (Intermediate Precision):
-
Repeat the repeatability protocol on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[1] For an assay method, these are not always required but are good practice to establish the method's capabilities.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD typically ≤ 10%).
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.
Protocol:
-
Identify critical method parameters.
-
Vary each parameter slightly while keeping others constant. Analyze a standard solution under each condition.
-
Evaluate the effect on system suitability and analyte results.
Example Robustness Parameters:
| Parameter | Original Value | Variation (+) | Variation (-) |
| Mobile Phase pH | 3.0 | 3.2 | 2.8 |
| Organic Content | 40% Acetonitrile | 42% Acetonitrile | 38% Acetonitrile |
| Column Temperature | 30 °C | 32 °C | 28 °C |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 0.9 mL/min |
Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
The change in the assay result should not be statistically significant.
Conclusion
This application note outlines a comprehensive and scientifically grounded protocol for the validation of an RP-HPLC method for this compound. By following these steps and understanding the rationale behind them, laboratories can develop and validate an analytical method that is not only compliant with global regulatory standards like ICH Q2(R1) but is also robust, reliable, and fit for its intended purpose throughout the product lifecycle.[1][5]
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. November 2005.
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). March 2024.
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). June 2024.
-
MSDS of this compound. BOC Sciences.
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). December 2023.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). September 2021.
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. October 2025.
-
methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem, National Institutes of Health (NIH).
-
FDA issues revised guidance for analytical method validation. ResearchGate. August 2025.
-
3-(4-Chlorophenyl)propanoic acid. ChemicalBook.
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). November 2005.
-
3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Chem-Impex.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Ethyl 3-(4-chlorophenyl)propanoate. PubChem, National Institutes of Health (NIH).
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. March 2024.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 3-(4-chlorophenyl)propanoate | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the scalable synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, a key intermediate in pharmaceutical development. The described protocol is designed for robustness and scalability, with a focus on process safety and product purity.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its preparation is of significant interest to the pharmaceutical industry. The synthetic route detailed herein is based on the aza-Michael addition of 4-chloroaniline to ethyl acrylate, followed by conversion to the hydrochloride salt. This approach is advantageous due to the ready availability of starting materials, straightforward reaction conditions, and amenability to large-scale production.
Overall Synthetic Scheme
The synthesis is a two-step process, as illustrated in the workflow diagram below. The first step is the formation of the free base, Ethyl 3-amino-3-(4-chlorophenyl)propanoate, via an aza-Michael addition. The second step involves the conversion of the free base to its hydrochloride salt, which often improves stability and handling properties.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Scalable Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate (Free Base)
This section details the aza-Michael addition reaction for the synthesis of the free base.
Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reactants | 4-Chloroaniline, Ethyl Acrylate | Readily available and cost-effective starting materials. |
| Molar Ratio | 1:1.2 to 1:1.5 (4-Chloroaniline:Ethyl Acrylate) | A slight excess of ethyl acrylate ensures complete consumption of the aniline. |
| Catalyst | Acidic Alumina or Trifluoromethanesulfonic Acid | Acidic alumina offers the advantage of being a heterogeneous and reusable catalyst, simplifying purification.[1] Trifluoromethanesulfonic acid is a potent homogeneous catalyst. |
| Solvent | Ethanol or Solvent-free | Ethanol is a common solvent for this type of reaction. Solvent-free conditions are environmentally friendly and can lead to higher reaction rates.[1] |
| Temperature | 70-120°C | The optimal temperature will depend on the chosen catalyst and solvent system. Higher temperatures are generally required for less reactive anilines. |
| Reaction Time | 16-24 hours | Reaction progress should be monitored by TLC or HPLC to determine completion. |
Experimental Protocol (1 Mole Scale)
-
Reactor Setup: Equip a 2L multi-neck, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a dropping funnel. The reactor should be situated in a well-ventilated fume hood.
-
Charging Reactants: Charge the reactor with 4-chloroaniline (127.57 g, 1.0 mol) and the chosen catalyst (e.g., acidic alumina, 20 wt%). If using a solvent, add ethanol (500 mL).
-
Initiating the Reaction: Begin stirring the mixture and heat to the desired temperature (e.g., 80°C).
-
Addition of Ethyl Acrylate: Slowly add ethyl acrylate (120.14 g, 1.2 mol) to the reaction mixture via the dropping funnel over a period of 1-2 hours. The addition should be exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-chloroaniline is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, filter it off and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethyl acrylate.
-
Dissolve the resulting crude oil in a suitable organic solvent such as ethyl acetate (1 L).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) to remove any acidic impurities, followed by a wash with brine (1 x 500 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-amino-3-(4-chlorophenyl)propanoate as an oil.
-
Part 2: Formation and Purification of this compound
This section details the conversion of the free base to its hydrochloride salt and the subsequent purification.
Protocol for Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base oil in a suitable anhydrous organic solvent. Diethyl ether or ethyl acetate are common choices (approx. 1 L).[3]
-
HCl Addition: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring.[3] Alternatively, a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) can be added dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Recrystallization for High Purity
For achieving high purity, the crude hydrochloride salt can be recrystallized.
-
Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (e.g., ethanol or isopropanol) and an ether (e.g., diethyl ether or methyl tert-butyl ether).
-
Procedure:
-
Dissolve the crude hydrochloride salt in a minimum amount of hot alcohol.
-
Slowly add the ether until the solution becomes turbid.
-
Heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Analytical Characterization
| Technique | Purpose | Expected Results |
| HPLC/UPLC | Purity assessment and reaction monitoring. | A single major peak corresponding to the product with purity >98%. |
| ¹H and ¹³C NMR | Structural confirmation. | The spectra should be consistent with the structure of this compound. |
| Mass Spectrometry | Molecular weight determination. | The mass spectrum should show the molecular ion peak corresponding to the free base. |
| Melting Point | Physical property characterization and purity indication. | A sharp melting point range. |
Safety and Scale-up Considerations
Scaling up chemical reactions introduces challenges that must be carefully managed to ensure safety.[4]
-
Incremental Scaling: Never scale up a reaction by more than a factor of three from a previously successful run.[4] Any changes to reagents, solvents, or conditions should be tested on a small scale first.[4]
-
Thermal Management: The aza-Michael addition can be exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway.[5] Use a reactor with a cooling jacket and monitor the internal temperature closely.[4]
-
Reagent Addition: The rate of addition of ethyl acrylate should be carefully controlled to manage the exotherm.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scale reactions, to avoid inhalation of volatile and potentially harmful chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Check the activity of the catalyst. |
| Product loss during work-up. | Optimize extraction and washing procedures. | |
| Impure Product | Presence of starting materials. | Ensure the reaction goes to completion. Optimize purification steps. |
| Formation of byproducts. | Adjust reaction conditions (temperature, catalyst) to improve selectivity. | |
| Difficulty in Crystallization | Oily product. | Try different recrystallization solvent systems. Use seeding with a small crystal of the pure product. |
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to safety guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity.
References
-
Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
- Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of organic chemistry, 70(12), 4785–4789.
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Available at: [Link]
-
Stanford University. (2023). Scale Up Safety. Available at: [Link]
-
ACS Publications. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Available at: [Link]
-
ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available at: [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Available at: [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Available at: [Link]
-
ResearchGate. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available at: [Link]
-
PubMed. (2005). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available at: [Link]
- Google Patents. (2011). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
-
Molecules. (2012). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at: [Link]
Sources
- 1. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the common and uncommon challenges of this synthesis with confidence.
I. Introduction to the Synthesis
The primary and most direct route to Ethyl 3-amino-3-(4-chlorophenyl)propanoate is the aza-Michael addition of 4-chloroaniline to ethyl acrylate. This reaction, while conceptually straightforward, is sensitive to various parameters that can significantly impact yield and purity. The subsequent conversion to the hydrochloride salt is a critical step for stability and handling of the final product.
This guide will address key challenges in a question-and-answer format, providing both the "what" and the "why" behind each recommendation.
II. Troubleshooting Guide & FAQs
A. Reaction Initiation and Progression
Question 1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I accelerate it?
Answer:
Slow reaction rates are a common issue in aza-Michael additions, particularly with less nucleophilic anilines like 4-chloroaniline. Several factors can be at play:
-
Insufficient Activation of the Michael Acceptor: The electrophilicity of ethyl acrylate can be enhanced.
-
Catalysis: The use of a catalyst is highly recommended. While the reaction can proceed without one, it is often impractically slow.
-
Lewis Acids: Catalysts like trifluoromethanesulfonic acid can protonate the carbonyl group of the acrylate, making the β-carbon more susceptible to nucleophilic attack.[1]
-
Heterogeneous Catalysts: Acidic alumina offers a solvent-free and easily separable catalytic option.
-
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an optimal temperature range is crucial for achieving a reasonable reaction rate. For the addition of anilines to acrylates, temperatures in the range of 80-160°C are often employed, depending on the catalyst and solvent system.[1]
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Polar Aprotic Solvents: Solvents like ethanol can facilitate the reaction by stabilizing charged intermediates.[1]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at an elevated temperature can be effective and simplifies work-up.
-
Troubleshooting Workflow:
Caption: Troubleshooting slow reaction rates.
Question 2: I am observing the formation of a significant amount of a bis-adduct (a secondary amine with two propanoate chains). How can I minimize this side product?
Answer:
The formation of the bis-adduct, ethyl 3,3'-(4-chlorophenylazanediyl)dipropanoate, is a common side reaction where the initial product, being a secondary amine, acts as a nucleophile and reacts with a second molecule of ethyl acrylate.
-
Stoichiometry is Key: The molar ratio of the reactants is the most critical factor to control. An excess of the amine (4-chloroaniline) relative to the acrylate can suppress the formation of the bis-adduct. However, a large excess of the aniline can complicate purification. A molar ratio of aniline to acrylate of 1:1 to 1.2:1 is a good starting point. Some studies on similar systems have found that an excess of the acrylate can paradoxically favor the mono-adduct in certain catalytic systems, but this is less common for aniline additions.
-
Controlled Addition: Adding the ethyl acrylate slowly to the reaction mixture containing the 4-chloroaniline can help maintain a low concentration of the acrylate, thereby favoring the reaction with the more abundant primary amine over the newly formed secondary amine product.
-
Temperature Control: High temperatures can sometimes favor the formation of the bis-adduct. Running the reaction at the lowest temperature that still provides a reasonable rate is advisable.
Table 1: Effect of Reactant Ratio on Product Distribution (Illustrative)
| Molar Ratio (Aniline:Acrylate) | Mono-adduct Yield (%) | Bis-adduct Formation (%) |
| 1:1.2 | 75 | 20 |
| 1:1 | 85 | 10 |
| 1.2:1 | 90 | 5 |
B. Product Isolation and Purification
Question 3: My crude product is an oil and difficult to crystallize. What are the best practices for purification?
Answer:
The free base form of Ethyl 3-amino-3-(4-chlorophenyl)propanoate can indeed be an oil or a low-melting solid, making direct crystallization challenging.
-
Initial Work-up:
-
Neutralization: If an acid catalyst was used, the reaction mixture should be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
-
Purification of the Free Base:
-
Column Chromatography: If the crude product is heavily contaminated with byproducts (especially the bis-adduct), purification by silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
-
Crystallization as the Hydrochloride Salt: This is often the most effective method for obtaining a pure, solid product.
-
Dissolve the crude or partially purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Cool the mixture to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 4: The yield of my hydrochloride salt is low, or it precipitates as an oil. What can I do?
Answer:
This issue usually stems from the choice of solvent or the presence of impurities.
-
Solvent for Salt Formation: The ideal solvent should readily dissolve the free base but have poor solubility for the hydrochloride salt.
-
Diethyl Ether: An excellent choice for precipitating hydrochloride salts.
-
Ethyl Acetate: Also a good option.
-
Isopropanol: Can be used, but the solubility of the salt may be higher.
-
-
"Oiling Out": If the salt precipitates as an oil, it indicates that the melting point of the salt is lower than the boiling point of the solvent, or that impurities are depressing the melting point.
-
Trituration: Try adding a non-polar solvent like hexanes to the oil with vigorous stirring to induce crystallization.
-
Solvent Exchange: Remove the current solvent under reduced pressure and redissolve the oil in a different solvent before attempting precipitation again.
-
Purity: Ensure the free base is sufficiently pure before attempting salt formation. Oily impurities can interfere with crystallization.
-
III. Experimental Protocols
A. Synthesis of Ethyl 3-(4-chloroanilino)propanoate (Free Base)
Materials:
-
4-chloroaniline
-
Ethyl acrylate
-
Trifluoromethanesulfonic acid (catalyst)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq) in anhydrous ethanol.
-
Add ethyl acrylate (1.05 eq).
-
Slowly add trifluoromethanesulfonic acid (0.05 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC or GC-MS. The reaction typically takes 16-20 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Reaction Mechanism:
Caption: Aza-Michael addition mechanism.
B. Formation of this compound
Materials:
-
Crude or purified Ethyl 3-(4-chloroanilino)propanoate
-
Diethyl ether (anhydrous)
-
2M HCl in diethyl ether
Procedure:
-
Dissolve the crude Ethyl 3-(4-chloroanilino)propanoate in a minimal amount of anhydrous diethyl ether.
-
With vigorous stirring, add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to a constant weight.
IV. References
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN103320011A. ()
Sources
Technical Support Center: Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in providing not just solutions, but also a deep understanding of the underlying chemical principles to empower your experimental success.
I. Understanding the Synthesis: Common Routes and Potential Pitfalls
The synthesis of this compound can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges and potential for impurity formation. Here, we will focus on two common and illustrative synthetic strategies and the impurities that may arise.
Route 1: Michael Addition of Ammonia to Ethyl 4-chlorocinnamate
This route represents a direct and atom-economical approach. However, the reactivity of the Michael acceptor can lead to side reactions.
Caption: Synthetic Route 1: Michael Addition.
Route 2: Reductive Amination of a β-ketoester Precursor with Boc Protection
This multi-step approach offers more control over the reaction but introduces steps involving protection and deprotection, each with its own potential for impurity generation.
Caption: Synthetic Route 2: Knoevenagel Condensation and subsequent reduction/protection/deprotection.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis, categorized by the potential impurity.
Impurity Profile and Troubleshooting
| Impurity Name | Structure | Potential Origin | Troubleshooting & Prevention |
| Ethyl 4-chlorocinnamate | 4-Cl-C₆H₄-CH=CH-COOEt | Unreacted starting material (Route 1). | - Ensure complete reaction by monitoring with TLC or HPLC. - Optimize reaction time and temperature. - Use a slight excess of ammonia. |
| Bis-adduct | (4-Cl-C₆H₄-CH(CH₂COOEt))₂NH | Double Michael addition of the product with another molecule of ethyl 4-chlorocinnamate (Route 1).[1] | - Use a larger excess of ammonia to favor the mono-addition. - Control the reaction temperature to minimize the rate of the second addition. - Add the ethyl 4-chlorocinnamate slowly to a solution of ammonia. |
| 3-(4-chlorophenyl)propanoic acid | 4-Cl-C₆H₄-CH(NH₂)-CH₂-COOH | Hydrolysis of the ethyl ester group.[2][3] | - Use anhydrous solvents and reagents. - Avoid prolonged exposure to acidic or basic conditions during workup and purification. - Perform the final HCl salt formation in a non-aqueous solvent. |
| Dimer | [Structure of two molecules linked, e.g., via an amide bond] | Self-condensation of the product, especially at elevated temperatures. | - Maintain a controlled temperature during the reaction and workup. - Purify the product promptly after synthesis. |
| Boc-protected amine | 4-Cl-C₆H₄-CH(NHBoc)-CH₂-COOEt | Incomplete deprotection (Route 2).[4][5] | - Ensure complete removal of the Boc group by monitoring the reaction with TLC or HPLC. - Use a sufficient excess of HCl in a suitable solvent (e.g., dioxane, methanol).[6] - Increase reaction time or temperature for deprotection if necessary. |
| tert-Butylated byproducts | Products where a tert-butyl group has been added to the aromatic ring or other nucleophilic sites. | Alkylation by the tert-butyl cation formed during Boc deprotection.[6] | - Use a scavenger such as anisole or thioanisole during the deprotection step to trap the tert-butyl cation.[7] |
Frequently Asked Questions (FAQs)
Q1: My reaction (Michael Addition) is sluggish and gives a low yield. What can I do?
A1: Several factors could be at play:
-
Catalyst: While the reaction can proceed without a catalyst, Lewis acids or bases can significantly accelerate the reaction.[8] Consider the use of a mild catalyst.
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents can solvate the ammonia, reducing its nucleophilicity. Experiment with aprotic solvents.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts like the bis-adduct. A careful optimization of the temperature is crucial.
Q2: I am seeing a significant amount of the hydrolyzed acid impurity in my final product. How can I avoid this?
A2: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions.[2][3]
-
Workup: Minimize the time your product is in contact with aqueous acidic or basic solutions during the workup. Use of a biphasic system can be advantageous.[5]
-
Salt Formation: When preparing the hydrochloride salt, use anhydrous HCl in a non-aqueous solvent like diethyl ether or isopropanol.[6] This will precipitate the desired salt while minimizing hydrolysis.
-
Storage: Store the final product in a dry, cool place to prevent hydrolysis over time.
Q3: During the Boc deprotection step (Route 2), I observe multiple spots on my TLC plate that are difficult to characterize.
A3: The tert-butyl cation generated during Boc deprotection is a reactive electrophile and can lead to side reactions.[6]
-
Scavengers: As mentioned in the troubleshooting table, the use of scavengers like anisole or thioanisole is highly recommended to trap the tert-butyl cation and prevent unwanted alkylation of your product or solvent.[7]
-
Reaction Conditions: Perform the deprotection at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions. Using a pre-cooled solution of HCl can be beneficial.
Q4: How can I best monitor the progress of my reaction?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system that provides good separation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development.[9] UV detection is suitable for this compound due to the aromatic ring.[10]
IV. Analytical Protocols for Impurity Detection
Accurate detection and quantification of impurities are critical for ensuring the quality of your product.
High-Performance Liquid Chromatography (HPLC) Method
A general HPLC method for the analysis of this compound and its potential impurities is provided below. Method optimization may be required based on your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm[9] |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable tools for structural elucidation of the final product and any isolated impurities.
-
¹H NMR: The proton NMR spectrum of the final product will show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, and the aromatic protons. Impurities will present their own unique signals. For example, the presence of the Boc-protected amine would show a large singlet around 1.4 ppm for the tert-butyl group.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule and their chemical environment.[11]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the product and identifying unknown impurities. When coupled with HPLC (LC-MS), it can provide molecular weight information for each separated peak.
V. References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
United States Patent 6,448,228. (1999). Process for the preparation of dipeptide compounds having fungicidal activity.
-
A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate. (2006). PubMed.
-
Supplementary Information - The Royal Society of Chemistry. (2014).
-
Optimized chromatography of standard mixtures of amino acids, with UV... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 26, 2026, from [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved January 26, 2026, from [Link]
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
ethyl cyanoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024, May 13). Retrieved January 26, 2026, from [Link]
-
Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System - Chemical Research in Chinese Universities. (n.d.). Retrieved January 26, 2026, from [Link]
-
MSDS of this compound. (n.d.).
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016, August 29). Retrieved January 26, 2026, from [Link]
-
Michael addition reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Retrieved January 26, 2026, from [Link]
-
Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. (n.d.). Retrieved January 26, 2026, from [Link]
-
Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. (n.d.).
-
Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved January 26, 2026, from [Link]
-
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles | Organic Letters. (2017, May 11). Retrieved January 26, 2026, from [Link]
-
[FREE] The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic - Brainly. (2023, March 10). Retrieved January 26, 2026, from [Link]
-
article #7 - recent advances & perspectives in the asymmetric reformatsky reaction - American Institute of Chemists. (n.d.).
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
-
3-(4-Chlorophenyl)propanoic acid synthesis - ChemicalBook. (n.d.).
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5).
-
The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. (2023, March 10).
-
Preparation of ethyl cyanoacetate - PrepChem.com. (n.d.).
-
1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid - ResearchGate. (2025, August 6).
-
Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate(CAS# 21133-98-2 ) - angenechemical.com. (n.d.).
-
(E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum. (n.d.).
-
Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR 498581-88-7 - Sigma-Aldrich. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. public.pensoft.net [public.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven guidance on a common yet critical challenge: the removal of residual solvent impurities from Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride (CAS No: 325803-29-0). The presence of residual solvents is a critical quality attribute that must be controlled to ensure the safety, stability, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3][4] This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized a batch of this compound, and I suspect it contains residual solvent. Where do I even begin?
A: Start with Identification and Quantification. Before any purification attempt, you must know what you're dealing with and how much of it is there. The industry-standard and regulatory-accepted method for identifying and quantifying volatile organic compounds (residual solvents) is Headspace Gas Chromatography (HS-GC) , often with a Flame Ionization Detector (FID).[1][2][4][5]
Causality: The headspace technique is ideal because it samples the vapor phase in equilibrium with your solid sample. This allows for the separation of volatile solvents from the non-volatile API without dissolving the sample, which could introduce other interfering solvents. GC provides the high resolving power needed to separate multiple solvents from each other.
Workflow for Initial Assessment
Caption: Overall workflow for solvent impurity assessment and action.
Experimental Protocol: HS-GC for Residual Solvent Analysis
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of your this compound into a 20 mL headspace vial.
-
Add a high-boiling point, inert solvent in which your compound is soluble but that does not interfere with the analysis (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[4] Use a precise volume, typically 1-5 mL.
-
Prepare a blank vial containing only the diluting solvent.
-
Prepare calibration standards by spiking known amounts of suspected solvents into the diluting solvent.
-
-
Instrument Parameters (Typical):
-
HS Autosampler:
-
Incubation Temperature: 80-100 °C
-
Incubation Time: 15-30 min
-
Loop Temperature: ~110 °C
-
Transfer Line Temperature: ~120 °C
-
-
Gas Chromatograph:
-
Column: A G43 phase (624-type) is a common starting point for broad applicability as per USP <467>.[6]
-
Inlet Temperature: 200-250 °C
-
Oven Program: Start at ~40 °C (hold for 5-10 min), then ramp at 10-20 °C/min to ~240 °C.
-
Detector (FID): Temperature at 250-300 °C.
-
-
-
Analysis: Run the blank, standards, and your sample. Identify solvent peaks by comparing retention times with the standards and quantify using the established calibration curve.
Q2: My analysis shows the presence of Toluene and Ethanol. What are the acceptable limits?
A: The acceptable limits for residual solvents in pharmaceuticals are defined by the International Council for Harmonisation (ICH) in the Q3C (R8) guideline .[7][8] Solvents are categorized into three classes based on their toxicity.
Trustworthiness: Adhering to ICH guidelines is mandatory for drug development and manufacturing. These limits are based on extensive toxicological data to ensure patient safety.[9]
Table 1: ICH Q3C Solvent Classification and Limits (Examples)
| Class | Description | Example Solvents | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Class 1 | Solvents to be Avoided. Known or suspected human carcinogens. | Benzene, Carbon Tetrachloride | 2 | N/A |
| Class 2 | Solvents to be Limited. Nongenotoxic animal carcinogens or possible causal agents of other irreversible toxicity. | Toluene, Methanol, Dichloromethane | 890 (Toluene) | 8.9 |
| Class 3 | Solvents with Low Toxic Potential. | Ethanol, Acetone, Isopropyl Alcohol | 5000 | 50.0 |
This table is not exhaustive. Always refer to the latest ICH Q3C guideline for a complete list and specific limits.[7][10]
In your case:
-
Toluene is a Class 2 solvent with a limit of 890 ppm.
-
Ethanol is a Class 3 solvent with a limit of 5000 ppm.
Your primary concern should be reducing the Toluene level below 890 ppm. While the Ethanol limit is higher, good manufacturing practice (GMP) dictates that all residual solvents should be removed to the extent possible.[9]
Q3: How can I remove these solvents from my solid product? Recrystallization seems like the best option.
A: Yes, recrystallization is the most powerful and widely used technique for purifying crystalline solids like your hydrochloride salt.[11] The principle relies on the differential solubility of your compound and the impurities in a chosen solvent system at different temperatures.
Expertise & Experience: The key to a successful recrystallization is selecting the right solvent or solvent system. For a hydrochloride salt, which is polar, you should start with polar solvents. The ideal solvent will dissolve your compound completely when hot but poorly when cold, while the impurity remains soluble at all temperatures.
Workflow for Recrystallization Solvent Screening
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. agilent.com [agilent.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Welcome to the technical support center for the synthesis and reaction condition optimization of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
I. Overview of the Synthesis: The Aza-Michael Addition
The most common and direct route to synthesize Ethyl 3-amino-3-(4-chlorophenyl)propanoate is through an aza-Michael addition. This reaction involves the conjugate addition of 4-chloroaniline to ethyl acrylate. The resulting free base is then typically converted to its hydrochloride salt for improved stability and handling.
II. Reaction Workflow and Key Parameters
The following diagram outlines the general workflow for the synthesis and highlights critical parameters that can be optimized.
Caption: General workflow for the synthesis of this compound.
III. Recommended Experimental Protocol
This protocol is adapted from analogous syntheses of related β-amino esters and represents a robust starting point for optimization.[1]
Materials:
-
4-Chloroaniline
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (concentrated or as a solution in ether/isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add ethyl acrylate (1.1 to 1.5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.05-0.1 equivalents). An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification of the Free Base:
-
Concentrate the organic extract under reduced pressure to obtain the crude free base.
-
Purify by recrystallization from a mixture of ethyl acetate and petroleum ether or by column chromatography on silica gel.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in ether or isopropanol with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold anhydrous ether, and dry under vacuum to yield the final product.
-
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: I'm not seeing any product formation, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to low or no product yield. Let's break them down:
-
Insufficient Catalyst Activity: The aza-Michael addition of anilines, which are relatively weak nucleophiles, often requires a catalyst to proceed at a reasonable rate. If you are not using a catalyst, the reaction may be extremely slow.
-
Recommendation: While this reaction can sometimes be performed neat at high temperatures, an acid catalyst like trifluoromethanesulfonic acid, as described in the protocol, is highly recommended to activate the ethyl acrylate.[1] Other Lewis acids or even base catalysts can also be effective.
-
-
Reaction Temperature is Too Low: The reaction often requires heating to overcome the activation energy.
-
Recommendation: Ensure the reaction is heated to reflux in ethanol (around 78-80°C). For less reactive substrates, higher boiling point solvents or neat conditions at higher temperatures (120-160°C) might be necessary, though this can increase the risk of side reactions.[1]
-
-
Poor Quality of Reagents:
-
Recommendation: Ensure your 4-chloroaniline is pure and your ethyl acrylate has not polymerized. It's good practice to use freshly distilled ethyl acrylate.
-
-
Reaction Time is Insufficient:
-
Recommendation: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. These reactions can often take 16-24 hours to reach completion.
-
Impurity Profile and Side Reactions
Q2: My final product is impure. What are the common side products and how can I avoid them?
A2: The most common side product in this reaction is the bis-adduct, where a second molecule of ethyl acrylate reacts with the nitrogen of the desired product.
Caption: The primary side reaction is a second Michael addition leading to a bis-adduct.
-
Cause: The product, a secondary amine, can be more nucleophilic than the starting aniline, leading to a second Michael addition.[2] This is more prevalent when an excess of ethyl acrylate is used or at higher reaction temperatures.
-
Prevention and Mitigation:
-
Stoichiometry: Use a minimal excess of ethyl acrylate (e.g., 1.1 equivalents). You can even try a 1:1 ratio, though this may result in incomplete conversion of the 4-chloroaniline.
-
Slow Addition: Add the ethyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Avoid excessively high temperatures, as this can favor the formation of the bis-adduct.
-
-
Purification: The bis-adduct can usually be separated from the desired product by column chromatography or careful recrystallization.
Q3: I'm observing the polymerization of ethyl acrylate. How can I prevent this?
A3: Ethyl acrylate is prone to polymerization, especially at elevated temperatures.[3]
-
Recommendation:
-
Use ethyl acrylate that contains an inhibitor (like hydroquinone monomethyl ether).
-
If you are distilling the ethyl acrylate to remove the inhibitor, use it immediately.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent radical-initiated polymerization.[1]
-
Purification and Isolation Challenges
Q4: I'm having trouble purifying the free base. It's an oil and won't crystallize.
A4: The free base of Ethyl 3-amino-3-(4-chlorophenyl)propanoate can be an oil or a low-melting solid, making crystallization challenging.
-
Recommendations:
-
Column Chromatography: This is the most reliable method for purifying oily products. Use a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol.
-
Inducing Crystallization: If you are attempting recrystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if available, or cooling the solution slowly to a very low temperature.
-
Convert to the Salt: Often, the hydrochloride salt has a much higher melting point and is more crystalline than the free base.[4] Purifying the compound as its hydrochloride salt can be an effective strategy.
-
Q5: The hydrochloride salt is not precipitating, or it's forming an oil.
A5: This can happen if there is residual water or protic solvent in your free base or if the salt is highly soluble in the chosen solvent.
-
Recommendations:
-
Ensure Anhydrous Conditions: Thoroughly dry your purified free base before attempting salt formation. Use anhydrous solvents (e.g., anhydrous diethyl ether, isopropanol) for the precipitation.
-
Solvent Choice: Diethyl ether is a common choice for precipitating hydrochloride salts. If the salt is too soluble, you may need to use a less polar solvent or a mixture of solvents.
-
Concentration: If the solution is too dilute, the salt may not precipitate. You can try to carefully concentrate the solution after adding the HCl.
-
V. Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on the synthesis.
| Parameter | Effect on Yield | Effect on Purity | Recommendations and Causality |
| Catalyst Loading | Increases | May decrease at high loading | A catalyst (e.g., TfOH) is generally needed to activate the ethyl acrylate. Too much catalyst can promote side reactions. Start with 5-10 mol%. |
| Temperature | Increases | Decreases at high temperatures | Higher temperatures increase the reaction rate but can also promote the formation of the bis-adduct and polymerization of ethyl acrylate. Refluxing ethanol is a good starting point. |
| Reactant Ratio (Ethyl Acrylate:Aniline) | Increases with excess acrylate | Decreases with large excess | A slight excess of ethyl acrylate (1.1-1.2 eq) drives the reaction to completion. A large excess significantly increases bis-adduct formation. |
| Solvent | Dependent on choice | Can be improved | Ethanol is a good choice as it dissolves the reactants and allows for a suitable reflux temperature. Solvent-free conditions can also be effective but may require higher temperatures.[5] |
| Reaction Time | Increases to a plateau | May decrease if side reactions are slow | Monitor the reaction to find the point of maximum product formation before significant side product accumulation occurs. |
VI. Analytical Monitoring
Q6: How can I monitor the progress of my reaction?
A6:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting materials (4-chloroaniline and ethyl acrylate) and the formation of the product. Use a suitable solvent system like 30% ethyl acetate in hexanes and visualize with UV light and/or a potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity, HPLC is the preferred method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot from the reaction mixture, removing the solvent, and running a quick 1H NMR can provide a clear picture of the conversion of reactants to products.
VII. References
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN104910066A. Google Patents.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Bentham Science. [Link]
-
Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]
-
Ethyl acrylate. Wikipedia. [Link]
Sources
Technical Support Center: Minimizing Dimer Formation in Reactions with Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Welcome to the technical support center for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address a common yet often troublesome side reaction: the formation of dimers. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to ensure the integrity of your reactions and the purity of your final products.
Understanding the Challenge: The Mechanism of Dimer Formation
This compound is a β-amino ester. The primary concern during its use in synthesis, particularly in coupling reactions, is the self-condensation between two molecules. This occurs when the nucleophilic amino group of one molecule attacks the electrophilic carbonyl carbon of the ester group on a second molecule. The result is the formation of a stable amide bond, creating a dimer and releasing ethanol as a byproduct.
The reaction is initiated when the amine hydrochloride is neutralized to its free base form. Under basic conditions or during activation for a subsequent reaction (e.g., peptide coupling), the deprotonated primary amine becomes a potent nucleophile, ready to react with an available electrophile—in this case, the ester of another molecule.
Caption: The two-step process leading to dimer formation.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you might encounter during your experiments that could indicate or lead to dimer formation.
Q1: I'm performing a peptide coupling reaction with your compound, and I'm seeing a significant amount of a higher molecular weight impurity in my LC-MS. Could this be a dimer?
A1: Yes, this is a classic sign of dimer formation. The dimer will have a molecular weight roughly double that of your starting material, minus the mass of ethanol.
Causality and Troubleshooting Steps:
-
Over-activation or Premature Deprotonation: The most likely cause is that the free amine of your β-amino ester is being generated before your intended carboxylic acid partner is fully activated and ready to react. This gives the free amine time to react with another molecule of the ester.
-
Solution: Control the stoichiometry and addition order of your reagents. Add the base (e.g., triethylamine, DIPEA) slowly and preferably at a low temperature (0 °C to -15 °C). It is often best to add the base after the coupling agent and the carboxylic acid have been pre-activated.
-
-
Excessive Base: Using too much base will generate a high concentration of the free amine, increasing the probability of self-condensation.[1]
-
Solution: Use the minimum amount of base required to neutralize the hydrochloride salt and facilitate the coupling. Typically, 2.0-2.2 equivalents of a tertiary amine base are sufficient for a coupling reaction involving an amine hydrochloride.
-
-
High Concentration: The rate of this bimolecular side reaction is highly dependent on concentration.
-
Solution: Perform the reaction at a lower concentration. While this may slow down your desired reaction, it will disproportionately reduce the rate of the second-order dimerization side reaction.
-
-
Elevated Temperature: Higher temperatures increase the rate of all reactions, including the unwanted dimerization.
-
Solution: Maintain a low temperature throughout the addition of reagents and for a significant portion of the reaction time. Allow the reaction to slowly warm to room temperature only if necessary for the completion of the primary reaction.
-
Q2: My reaction is sluggish, and when I try to push it to completion by adding more coupling reagent or letting it run longer, the yield of my desired product doesn't improve, but the amount of side products increases. What's happening?
A2: This suggests that the conditions favoring your main reaction also favor dimerization, or that the extended reaction time is simply providing more opportunity for the side reaction to occur.
Causality and Troubleshooting Steps:
-
Choice of Coupling Reagent: Some coupling reagents can be overly reactive, leading to what is known as "over-activation."[2] This can sometimes lead to side reactions if the nucleophile is not immediately available.
-
Solution: Consider using a less aggressive coupling reagent. If you are using a carbodiimide like DCC or EDC, ensure you are using an additive like HOBt or Oxyma Pure. These additives not only suppress racemization but also modulate the reactivity of the activated ester, potentially reducing side reactions.[3]
-
-
Steric Hindrance: If your intended coupling partner is sterically hindered, the reaction with the smaller Ethyl 3-amino-3-(4-chlorophenyl)propanoate might be kinetically favored.
-
Solution: This is a challenging issue. A combination of lower temperature, lower concentration, and a carefully chosen, highly efficient coupling reagent (like HATU or COMU) might be necessary to favor the desired reaction pathway.[3]
-
Q3: I am not performing a coupling reaction, but rather just deprotecting the amine. How can I store and handle the resulting free base without it forming dimers?
A3: The free base of a β-amino ester is prone to self-condensation over time, even at room temperature.[4]
Causality and Troubleshooting Steps:
-
Inherent Reactivity: The proximity of the nucleophilic amine and the electrophilic ester in the same molecule makes it susceptible to intermolecular reactions.
-
Solution 1 (In Situ Generation): The best practice is to generate the free amine in situ just before it is needed in the subsequent reaction. Do not isolate and store the free base if it can be avoided.
-
Solution 2 (Storage): If you must store it, do so in a dilute solution, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (≤ -20 °C). Storage for extended periods is not recommended.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range to avoid dimer formation?
A: Dimer formation is base-catalyzed. As long as the compound remains in its hydrochloride salt form (acidic pH), dimerization is negligible. The reaction is initiated upon neutralization. In a typical coupling reaction, the pH will become basic (generally > 8) upon the addition of a tertiary amine. The key is not to maintain a specific pH, but to control the concentration of the free amine at any given moment through careful, slow addition of the base at low temperatures.
Q: Can I use an inorganic base like potassium carbonate?
A: While inorganic bases can be used to neutralize the hydrochloride, they are often poorly soluble in common organic solvents used for these reactions (e.g., DCM, DMF). This can lead to heterogeneous reaction conditions and poor control over the neutralization process, potentially creating localized areas of high free amine concentration, which can promote dimerization. Soluble organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally preferred for their homogeneity and compatibility with a wider range of solvents.
Q: How can I detect and quantify the dimer?
A: A multi-pronged analytical approach is recommended for robust detection and quantification.
| Analytical Technique | Purpose | Key Considerations |
| LC-MS | Primary detection and mass confirmation | The dimer will have a distinct, later retention time and a mass corresponding to (2 * M) - 46.07, where M is the mass of the starting free base. |
| ¹H NMR | Structural confirmation | Look for the appearance of an amide N-H proton signal (typically δ 7-9 ppm) and the disappearance of the primary amine signals. |
| GPC/SEC | Quantification of oligomers | Excellent for separating molecules based on size. This can be a good method for quantifying the percentage of dimer and other oligomers.[5] |
| HPLC | Quantification | A well-developed HPLC method with a suitable standard can provide accurate quantification of the dimer relative to the desired product.[6] |
Q: Are there any alternative synthetic strategies to avoid this issue altogether?
A: If dimerization is a persistent and insurmountable problem, consider protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) immediately after its generation. This protected intermediate would be stable and could be purified before its use in a subsequent step, where the protecting group would be removed under conditions that do not favor dimerization.
Experimental Protocols
Protocol 1: Optimized Peptide Coupling to Minimize Dimerization
This protocol assumes the coupling of Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl with a generic carboxylic acid (R-COOH).
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) and a coupling additive like HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add the coupling reagent (e.g., EDC·HCl, 1.1 eq.) to the cooled solution.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.
-
-
Addition of Amino Ester:
-
Add the this compound (1.05 eq.) to the reaction mixture as a solid.
-
-
Controlled Neutralization:
-
Prepare a solution of DIPEA (2.2 eq.) in the reaction solvent.
-
Add the DIPEA solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 2 hours.
-
Slowly allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until TLC/LC-MS indicates completion.
-
-
Work-up and Analysis:
-
Proceed with your standard aqueous work-up and purification.
-
Analyze the crude product by LC-MS to check for the presence of the dimer.
-
Caption: A workflow for minimizing dimer formation during coupling.
References
-
Chemistry LibreTexts. (2023). 25.18: Condensation Reactions. This resource provides a fundamental understanding of condensation reactions, which is the class of reactions that includes dimer formation from amino esters. [Link]
-
Miyasaka, T., Nishikawa, N., Hashimoto, K., & Ono, M. (1991). Rapid Self-Polycondensation of Amphiphilic Amino Acid Esters in Ordered Molecular Assemblies. This paper discusses the self-condensation of amino acid esters, a process analogous to dimerization, highlighting the influence of molecular arrangement on reaction rates. [Link]
-
Rehman, M. M., Jabeen, A., & Maimunath, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-13. A comprehensive review of various side reactions in peptide synthesis, including those related to over-activation and unwanted cyclization, which share mechanistic principles with dimerization. [Link]
-
ResearchGate. (2015). Any standard technique to verify the dimer formation of a protein under macromolecular crowded conditions? This discussion forum provides insights from scientists on various analytical techniques like SEC, DLS, and AUC used to detect dimerization in biological and chemical systems. [Link]
-
Zhang, H., Shah, B., & Moore, M. (2012). Protein covalent dimer formation induced by reversed-phase HPLC conditions. Journal of Pharmaceutical Sciences, 101(6), 2069-78. This article highlights how analytical conditions themselves can sometimes induce dimerization, an important consideration when analyzing reaction mixtures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. bachem.com [bachem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein covalent dimer formation induced by reversed-phase HPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Welcome to the dedicated technical support center for the scale-up synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and resolving the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production, ensuring scientific integrity and operational success.
I. Overview of the Synthetic Pathway
The most common and scalable synthetic route to this compound involves a multi-step process, typically starting with a Blaise reaction, followed by hydrolysis and hydrochloride salt formation. Each stage presents unique challenges that can impact yield, purity, and reproducibility on a larger scale.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: A Question-and-Answer Approach
Stage 1: The Blaise Reaction - Formation of the Imino-ester Intermediate
The Blaise reaction is a cornerstone of this synthesis, involving the reaction of 4-chlorobenzonitrile with an organozinc reagent formed from ethyl bromoacetate and activated zinc.[1][2] Success at this stage is critical for the overall efficiency of the synthesis.
Q1: My Blaise reaction is sluggish, and I'm observing low conversion of the starting nitrile. What are the likely causes and how can I improve it?
A1: This is a frequent issue during scale-up. The culprit is often inefficiently activated zinc or suboptimal reaction conditions.
-
Causality: Zinc metal is typically coated with a passivating layer of zinc oxide, which prevents it from reacting with the ethyl bromoacetate to form the necessary organozinc intermediate.[3] Inadequate activation leads to a low concentration of the active reagent and consequently, a slow or incomplete reaction.
-
Troubleshooting Protocol:
-
Zinc Activation: Ensure your zinc dust is properly activated. Common methods include washing with dilute HCl, followed by water, ethanol, and finally dry ether or THF. The use of iodine as an activator is also effective.[3] On a larger scale, mechanical activation (e.g., stirring under an inert atmosphere) can also be beneficial.
-
Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent for the Blaise reaction as it effectively solvates the organozinc intermediate.[1][4] Ensure your THF is anhydrous, as water will quench the organozinc reagent.
-
Temperature Control: The reaction is typically initiated at a slightly elevated temperature (e.g., refluxing THF) to ensure the formation of the organozinc reagent. However, the subsequent reaction with the nitrile may require careful temperature management to avoid side reactions.
-
Reagent Addition: Slow and controlled addition of the ethyl bromoacetate to the suspension of activated zinc and 4-chlorobenzonitrile in THF can help maintain a steady reaction rate and prevent localized high concentrations that can lead to side reactions.[4]
-
Q2: I'm observing a significant amount of a high-boiling point byproduct that appears to be the self-condensation product of ethyl bromoacetate. How can I minimize this?
A2: The self-condensation of ethyl bromoacetate to form ethyl 3-bromo-2-(bromomethyl)propanoate is a known side reaction in processes like the Reformatsky and Blaise reactions, especially at higher concentrations and temperatures.[1]
-
Mitigation Strategies:
| Strategy | Rationale |
| Slow Addition of Ethyl Bromoacetate | Maintains a low steady-state concentration of the organozinc reagent, favoring the reaction with the more electrophilic nitrile.[4] |
| Use of Excess Nitrile | While not always economically viable, a slight excess of 4-chlorobenzonitrile can help to outcompete the self-condensation reaction. |
| Optimized Temperature Profile | Initiate the reaction at a temperature sufficient for organozinc formation, but then maintain a lower temperature during the addition of ethyl bromoacetate to disfavor the self-condensation pathway. |
Stage 2: Hydrolysis of the Imino-ester Intermediate
The imino-ester intermediate from the Blaise reaction is typically not isolated but is hydrolyzed in situ to the desired β-amino ester. The conditions of this hydrolysis are critical to prevent side reactions.
Q3: During the acidic workup and hydrolysis of the imino-ester, my yields are inconsistent, and I'm isolating a significant amount of the corresponding β-keto ester. What's going wrong?
A3: The formation of ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a common issue and points to over-hydrolysis of the intermediate.
-
Causality: The imino-ester is first hydrolyzed to a β-enamino ester, which can exist in equilibrium with the imine form. Under harsh acidic conditions and prolonged reaction times, the enamine can be further hydrolyzed to the corresponding β-keto ester.[1]
-
Troubleshooting Protocol:
-
Controlled Acid Addition: Use a milder acidic workup. Instead of strong mineral acids, consider a buffered system or a weaker acid. The pH should be carefully monitored and controlled. A workup with 50% aqueous K2CO3 can be used to isolate the β-enamino ester, which can then be more gently hydrolyzed.[1]
-
Temperature Management: Perform the hydrolysis at a lower temperature (e.g., 0-10 °C) to slow down the rate of the competing hydrolysis to the keto ester.
-
Reaction Time: Minimize the time the reaction mixture is in contact with the acidic medium. Once the hydrolysis of the Blaise intermediate is complete, proceed with the extraction and isolation of the free base promptly.
-
Caption: Hydrolysis pathways of the imino-ester intermediate.
Q4: I'm concerned about the potential for hydrolysis of the nitrile starting material to 4-chlorobenzamide under the reaction conditions. Is this a significant issue?
A4: Hydrolysis of the nitrile to the corresponding amide is a possibility, especially if there is residual water in the reaction mixture during the initial stages or during a prolonged acidic workup.[5][6]
-
Causality: While the Blaise reaction itself is conducted under anhydrous conditions, any ingress of water can lead to the hydrolysis of the nitrile, which can be catalyzed by both acids and bases.[6][7]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Workup: During the acidic workup, the conditions should be optimized to favor the hydrolysis of the imino-ester over the nitrile. As mentioned, a milder and shorter acidic treatment is beneficial.
-
Analytical Monitoring: Use in-process controls (e.g., HPLC, GC-MS) to monitor the levels of 4-chlorobenzonitrile and 4-chlorobenzamide throughout the reaction and workup.
-
Stage 3: Formation and Crystallization of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt, followed by crystallization to achieve the desired purity.
Q5: I'm having difficulty achieving consistent and complete crystallization of the hydrochloride salt. The product sometimes oils out or forms a fine, difficult-to-filter precipitate. What factors should I consider?
A5: Crystallization is a critical purification step, and its success depends on a number of factors, especially during scale-up.
-
Causality: The solubility of the hydrochloride salt is highly dependent on the solvent system, temperature, and the presence of impurities. "Oiling out" occurs when the product separates as a liquid phase instead of a solid, often due to supersaturation being reached at a temperature above the melting point of the solvated product. Fine precipitates can result from rapid, uncontrolled crystallization.
-
Troubleshooting Protocol:
-
Solvent System Selection: A common method is to dissolve the free base in a suitable solvent like ethanol or isopropanol and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.[8][9] The choice of solvent is critical; it should be one in which the free base is soluble, but the hydrochloride salt has limited solubility, especially at lower temperatures.
-
Controlled Addition of HCl: Add the HCl solution slowly and with good agitation to avoid localized high concentrations that can lead to rapid precipitation and the formation of fine particles.
-
Seeding: If you have a sample of the crystalline product, using seed crystals can help to control the crystallization process and obtain a more uniform particle size.
-
Cooling Profile: A slow, controlled cooling profile is essential for growing larger, more easily filterable crystals. Crash cooling should be avoided.
-
Anti-Solvent Addition: In some cases, the addition of an anti-solvent (a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or heptane) can be used to induce crystallization. This should be done slowly and with vigorous stirring.
-
Q6: My final product has a yellowish tint and doesn't meet the purity specifications. What are the likely impurities?
A6: The color and impurity profile can be influenced by side products from any of the preceding steps.
-
Likely Impurities and Their Origin:
| Impurity | Potential Origin |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Over-hydrolysis of the imino-ester intermediate. |
| 4-Chlorobenzamide | Hydrolysis of unreacted 4-chlorobenzonitrile. |
| Ethyl bromoacetate (residual) | Incomplete reaction or use of a large excess. |
| Self-condensation product of ethyl bromoacetate | Side reaction during the Blaise reaction. |
| Dimeric and oligomeric byproducts | Various side reactions, especially at higher temperatures. |
-
Purification Strategies:
-
Recrystallization: If the purity is close to the specification, a recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can be effective.
-
Charcoal Treatment: Activated carbon can be used to remove colored impurities. This is typically done by treating a solution of the product with charcoal, followed by filtration before crystallization.
-
pH Adjustment and Extraction: Before salt formation, the free base can be dissolved in an organic solvent and washed with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic impurities, followed by a water wash.
-
III. Frequently Asked Questions (FAQs)
Q: What is the importance of using activated zinc in the Blaise reaction? A: Activated zinc has a clean, oxide-free surface that is essential for the oxidative insertion into the carbon-bromine bond of ethyl bromoacetate to form the organozinc reagent. Without proper activation, the reaction will be very slow or may not initiate at all, leading to low yields and potential side reactions.[3]
Q: Can I use a different α-haloester, for example, methyl bromoacetate? A: Yes, other α-haloesters can be used. However, changing the ester group will change the final product. The choice of ester can also influence the reactivity of the organozinc reagent and the solubility of the final product. If you switch to methyl bromoacetate, you will synthesize Mthis compound.
Q: My final product is racemic. How can I obtain a specific enantiomer? A: The synthesis described typically produces a racemic mixture. To obtain a specific enantiomer, a chiral resolution step is required. This is often done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative, followed by fractional crystallization.[10]
Q: What are the key safety precautions I should take during this synthesis? A: Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction with zinc can be exothermic, so good temperature control is essential, especially on a large scale. The use of anhydrous solvents like THF requires careful handling to avoid peroxides. Always consult the Safety Data Sheets (SDS) for all reagents used.
IV. References
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]
-
Synthesis of ethyl 3-[(4-chlorophenyl)amino]-2-chloro-3-oxopropanoate. PrepChem.com. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
United States Patent. Googleapis.com. [Link]
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
-
MSDS of this compound. Capotchem.com. [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]
-
Method for producing amino acid ester hydrochloride. Google Patents.
-
Blaise Reaction. Organic Chemistry Portal. [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Reformatsky Reaction. NROChemistry. [Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. [Link]
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]
-
Reformatsky reaction. Wikipedia. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Synthetic Applications of the Blaise Reaction. Pondicherry University. [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
21.7a Beta Decarboxylation. YouTube. [Link]
-
Method for producing amino acid ester hydrochloride. Google Patents.
-
Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Indian Academy of Sciences. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. PubMed. [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
-
Nitrile to Amide - Common Conditions. organic-reaction.com. [Link]
-
The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health. [Link]
-
What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Synthetic route for Amino acid Decarboxylation?. ResearchGate. [Link]
-
Method for decarboxylation of amino acids via imine formation. Google Patents.
-
How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis. Organic Chemistry Portal. [Link]
-
21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
Ethyl 3-(4-chlorophenyl)propanoate. PubChem. [Link]
-
Chem. Proc., 2021, ECSOC-24. MDPI. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
Sources
- 1. Blaise Reaction [organic-chemistry.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis [organic-chemistry.org]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
Welcome to our dedicated technical support guide for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride (CAS No: 325803-29-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. We understand that achieving consistent and reliable solubility is paramount for the success of your research. This guide provides in-depth, practical solutions and the scientific rationale behind them.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a compound with a molecular formula of C₁₁H₁₅Cl₂NO₂ and a molecular weight of 264.15 g/mol .[1] Its structure, featuring a chlorophenyl group, an ethyl ester, and an amine hydrochloride, presents a unique set of solubility challenges. The presence of the hydrochloride salt suggests that it is intended to have improved aqueous solubility compared to its free base form.[2][3] However, the organic moieties can still limit its solubility in purely aqueous systems.
This guide will walk you through a logical troubleshooting process, from simple solutions to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and dissolution of this compound.
Q1: I'm having trouble dissolving this compound in water. What is the expected solubility?
A1: The exact aqueous solubility of this compound is not readily published.[1] As a hydrochloride salt of an organic molecule, it is expected to have some degree of water solubility. However, complete dissolution at high concentrations may be challenging due to the non-polar chlorophenyl and ethyl groups. Factors such as temperature, pH, and the presence of other ions can significantly impact solubility.[4][5]
Q2: My aqueous solution of the compound is cloudy. What could be the cause?
A2: Cloudiness, or turbidity, in your solution can arise from several factors:
-
Incomplete Dissolution: You may be exceeding the compound's solubility limit in water at the current temperature.
-
Precipitation: The compound may be precipitating out of solution due to changes in temperature or pH.
-
Hydrolysis: The ester group could be slowly hydrolyzing, especially at non-neutral pH, leading to the formation of less soluble byproducts.
-
Insoluble Impurities: While less common with high-purity materials, insoluble impurities could be present.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can often increase the rate of dissolution and the overall solubility. Most substances absorb heat during dissolution (an endothermic process), so an increase in temperature will favor solubility.[4] However, it is crucial to be cautious with heating, as excessive temperatures could lead to degradation of the compound. We recommend starting with gentle warming (e.g., 30-40°C) and monitoring for any changes in appearance or the formation of impurities.
Q4: What is the impact of pH on the solubility of this compound?
A4: As an amine hydrochloride, the pH of the solvent is a critical factor.[4] The hydrochloride salt form is more water-soluble because the amine group is protonated. In a neutral or slightly acidic aqueous solution, the compound should remain in its more soluble, ionized form. If the pH of the solution becomes basic, the amine hydrochloride will be deprotonated to the free base, which is likely to be significantly less water-soluble and may precipitate out of solution.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are encountering persistent solubility problems, this troubleshooting guide provides a systematic approach to identify and resolve the issue.
Initial Steps: Optimizing Aqueous Solubility
If your primary goal is to dissolve the compound in an aqueous buffer, follow these steps:
Step 1: Start with a Slightly Acidic Aqueous Solution
-
Rationale: Maintaining a slightly acidic pH ensures the amine group remains protonated, maximizing its aqueous solubility.
-
Protocol:
-
Begin by attempting to dissolve a small amount of the compound in deionized water.
-
If solubility is limited, prepare a buffer with a pH in the range of 4-6 (e.g., a citrate or acetate buffer).
-
Gradually add the compound to the buffered solution while stirring.
-
Step 2: Employ Gentle Heating and Agitation
-
Rationale: Increasing the kinetic energy of the system can overcome the energy barrier for dissolution.[4]
-
Protocol:
-
While stirring, gently warm the solution to 30-40°C. A water bath is recommended for uniform heating.
-
Continue stirring for an extended period (e.g., 30-60 minutes).
-
Visually inspect for complete dissolution.
-
Step 3: Sonication
-
Rationale: Ultrasonic waves can help to break down particle agglomerates and increase the surface area available for dissolution.
-
Protocol:
-
Place your sample vial in a sonicator bath.
-
Sonicate in short bursts to avoid excessive heating of the sample.
-
Check for dissolution between sonication cycles.
-
Intermediate Steps: Co-Solvent Systems
If aqueous solubility remains insufficient for your experimental needs, the use of a co-solvent system is the next logical step.
What are Co-solvents? Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][7]
Recommended Co-solvents for this compound:
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), e.g., PEG 400
Co-solvent Troubleshooting Workflow
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Based on the table below, choose an appropriate co-solvent. DMSO is often a good starting point due to its strong solubilizing power.
-
Initial Dissolution: Weigh out your compound and add a small volume of the pure co-solvent to completely dissolve it.
-
Titration: While vigorously stirring or vortexing, slowly add your desired aqueous buffer to the co-solvent solution. The slow addition is crucial to avoid sudden changes in polarity that can cause precipitation.
-
Observation: If the solution remains clear, you have successfully created a stock solution. If precipitation occurs, you may need to increase the ratio of co-solvent to aqueous buffer.
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 1-10% v/v in final solution | Potent solvent, but can have effects in biological assays. |
| Ethanol | 5-20% v/v in final solution | Generally well-tolerated in many experimental systems. |
| Propylene Glycol | 10-30% v/v in final solution | A common vehicle for in vivo studies. |
| PEG 400 | 10-40% v/v in final solution | Can also act as a solubilizing excipient. |
Advanced Strategies: Formulation Approaches
For more challenging applications, such as formulation for in vivo studies, more advanced techniques may be necessary. These methods often involve creating a more stable and bioavailable formulation.
1. Use of Surfactants
-
Mechanism: Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[8]
-
Common Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
-
Application: A small percentage of a surfactant (e.g., 0.1-1% w/v) can be added to the aqueous buffer or co-solvent system to enhance and stabilize the solubility of the compound.
2. Complexation with Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your compound can be encapsulated within the cyclodextrin, forming an inclusion complex with improved aqueous solubility.[9]
-
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Application: The compound and cyclodextrin are typically co-dissolved in water with stirring. The formation of the inclusion complex is an equilibrium-driven process.
Decision Pathway for Solubility Enhancement
Final Recommendations
When working with this compound, a systematic approach to solubility testing is key. We recommend always starting with the simplest method (pH-adjusted aqueous buffer) and progressing to more complex systems as needed. For any given experiment, it is crucial to run appropriate vehicle controls to account for any potential effects of the co-solvents or excipients on your results.
Should you continue to experience difficulties, please do not hesitate to contact our technical support team with details of your experimental conditions, and we will be glad to assist you further.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Kopcha, M. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed, 20(3), 466-473. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 1(1), 1-8. [Link]
-
National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. PubChem. [Link]
-
Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1637. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Hsieh, Y. L., & Taylor, L. S. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120815. [Link]
-
Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 30(3), 247-286. [Link]
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Göke, K., Lorenz, T., Repanas, A., Schneider, F., Steiner, D., Baumann, K., Bunjes, H., & Dietzel, A. (2018). Novel strategies for the formulation and processing of poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 126, 60-74. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-chlorophenyl)propiolate. PubChem. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. longdom.org [longdom.org]
- 8. brieflands.com [brieflands.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
A Predictive Comparison of the Biological Activity of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride and Structurally Related GABA Analogues
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of central nervous system (CNS) research, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic development for a spectrum of neurological and psychiatric disorders. The GABAB receptor, a metabotropic G-protein coupled receptor, is a particularly important target for conditions such as muscle spasticity, anxiety, and substance use disorders.[1] Baclofen, a selective GABAB receptor agonist, has been a clinically significant molecule in this domain for decades.[2] This guide provides a comparative analysis of the predicted biological activity of a lesser-known compound, Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, against its well-characterized structural analogues, Baclofen and Phenibut.
This analysis is predicated on established structure-activity relationships (SAR) within this chemical class, offering a predictive framework for researchers. Due to the limited publicly available experimental data on this compound, this guide will also outline key experimental protocols to empirically validate the predicted pharmacological profile.
Structural Analysis of the Compounds
A foundational understanding of the structural nuances between our target compound and its comparators is critical to predicting their biological activities.
| Compound | Structure | Key Structural Features |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl (Target) | ![Image of Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl structure] | β-amino acid ester; 4-chlorophenyl substituent on the β-carbon; Ethyl ester of the carboxylic acid. |
| Baclofen | ![Image of Baclofen structure] | γ-amino acid; 4-chlorophenyl substituent on the β-carbon; Free carboxylic acid. |
| Phenibut | ![Image of Phenibut structure] | γ-amino acid; Phenyl substituent on the β-carbon; Free carboxylic acid. |
The primary distinctions lie in the carbon backbone (β-amino acid vs. γ-amino acid) and the functional group at the acid terminus (ethyl ester vs. free carboxylic acid).
Predicted Biological Activity Profile of this compound
Based on the extensive literature on GABAB receptor agonists, we can formulate a hypothesis regarding the biological activity of our target compound.
The Critical Role of the Carboxylic Acid Moiety
The free carboxylic acid group is a cornerstone of agonist activity at the GABAB receptor.[3] It forms crucial interactions within the receptor's binding pocket. Replacing this group with bioisosteres, such as phosphonic or sulfonic acids, often results in a switch from agonist to antagonist activity.[4] The esterification of the carboxylic acid in this compound is therefore predicted to have one of two significant consequences:
-
Reduced or Abolished Agonist Activity: The ethyl ester may sterically hinder or prevent the necessary interactions for receptor activation, rendering the compound a weak agonist or inactive at the GABAB receptor.
-
Prodrug Potential: The ester may be hydrolyzed in vivo by esterases to yield the corresponding carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid. In this scenario, the parent compound would act as a prodrug, with its activity dependent on the rate and extent of its metabolic conversion.
Impact of the β-Amino Acid Backbone
Baclofen and Phenibut are γ-amino acids, a structural feature that optimally positions the amino and carboxylic acid groups for interaction with the GABAB receptor. The target compound is a β-amino acid, which will alter the spatial relationship between the key pharmacophoric elements. This change in geometry could potentially reduce its binding affinity and efficacy compared to its γ-amino acid counterparts.
Comparative Analysis with Known GABAB Receptor Agonists
| Parameter | Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl (Predicted) | Baclofen | Phenibut |
| Primary Target | GABAB Receptor | GABAB Receptor[2] | GABAB Receptor[5] |
| Mechanism of Action | Potentially a weak partial agonist or antagonist; Possible prodrug for a GABAB agonist. | Selective Agonist[2] | Agonist[5] |
| Potency at GABABR | Predicted to be significantly lower than Baclofen. | High (R-enantiomer is the active form) | Lower than Baclofen[5] |
| GABAA Receptor Activity | Unlikely at therapeutic concentrations. | Inactive | Some activity at high concentrations[5] |
| Blood-Brain Barrier Penetration | The ester group may increase lipophilicity, potentially enhancing BBB penetration compared to its carboxylic acid form. | Limited[6] | Enhanced compared to GABA due to the phenyl ring. |
Proposed Experimental Validation
To move from prediction to empirical evidence, a structured experimental workflow is essential.
Experimental Workflow: In Vitro and In Vivo Characterization
Caption: Proposed workflow for the comprehensive evaluation of the target compound.
Step-by-Step Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the GABAB receptor.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing human GABAB1 and GABAB2 subunits.
-
Incubate the membranes with a known concentration of a radiolabeled GABAB receptor ligand (e.g., [³H]GABA or a specific antagonist).
-
Add increasing concentrations of the test compound (Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl), Baclofen (positive control), and a vehicle control.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).
-
2. GTPγS Functional Assay
-
Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the GABAB receptor.
-
Protocol:
-
Use the same membrane preparation as in the binding assay.
-
Incubate the membranes with a sub-maximal concentration of GABA (to test for antagonism) or without GABA (to test for agonism).
-
Add increasing concentrations of the test compound.
-
Add [³⁵S]GTPγS and incubate to allow for binding to activated G-proteins.
-
Separate bound and free [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
An increase in binding indicates agonist activity, while a decrease in GABA-stimulated binding suggests antagonist activity.
-
GABAB Receptor Signaling Pathway
The canonical signaling pathway for GABAB receptor activation involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Simplified GABAB receptor signaling cascade.
Activation of presynaptic GABAB receptors inhibits neurotransmitter release by reducing calcium influx, while postsynaptic activation leads to hyperpolarization through the opening of potassium channels.[7]
Conclusion and Future Directions
While this compound shares structural motifs with the established GABAB agonist Baclofen, key differences in its chemical structure—namely the ethyl ester and the β-amino acid backbone—lead to the prediction of a significantly different biological activity profile. It is hypothesized that the compound will either be a weak or inactive ligand at the GABAB receptor, or potentially act as a prodrug.
The true pharmacological character of this compound can only be elucidated through rigorous experimental investigation. The proposed in vitro and in vivo assays provide a clear path forward for researchers to determine its binding affinity, functional activity, and potential therapeutic utility. This predictive and comparative approach, grounded in established SAR, serves as a valuable tool for guiding future research and development efforts in the modulation of the GABAergic system.
References
- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264.
- Kaupmann, K., Huggel, K., Heid, J., Flor, P. J., Bischoff, S., Mickel, S. J., ... & Bettler, B. (1997). Expression cloning of GABA(B) receptors uncovers similarity to metabotropic glutamate receptors.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471-481.
- Tyndale, R. F., & Sellers, E. M. (1993). The efflux of baclofen from the brain is mediated by a probenecid-sensitive organic acid transporter. Journal of Pharmacology and Experimental Therapeutics, 267(1), 226-231.
- Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380-394.
- Kerr, D. I., & Ong, J. (2001). GABA B receptors. Pharmacology & therapeutics, 89(3), 191-246.
- Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current opinion in neurobiology, 17(3), 298-303.
- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
- Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. The GABAB Receptor, 1-28.
- Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. GABAB Receptor Pharmacology, 11-63.
- Bowery, N. G. (1993). GABAB receptors: a personal-historical perspective. Pharmacological Reviews, 45(2), 147-171.
- Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in neurobiology, 46(5), 423-462.
- Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339-344.
- Enna, S. J. (2007). GABAB receptor agonists and antagonists: from synthesis to clinical applications. Advances in pharmacology, 54, 1-21.
- Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in pharmacological sciences, 26(1), 36-43.
- Maccioni, P., & Colombo, G. (2013). Role of GABAB receptor in the reinforcing and motivational properties of alcohol. GABAB Receptor Pharmacology, 439-460.
- Agabio, R., & Colombo, G. (2014). GABAB receptor ligands for the treatment of alcohol use disorder. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 13(1), 34-45.
- Vlachou, S., & Markou, A. (2010). GABAB receptor ligands in the CNS: from concept to therapeutic clinical applications. Current pharmaceutical design, 16(19), 2149-2165.
- Bowery, N. G., & Enna, S. J. (2010). The GABAB receptor. Humana Press.
- Filip, M., & Frankowska, M. (2008). GABAB receptors in drug addiction. Pharmacological reports, 60(6), 755.
Sources
- 1. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Ethyl 3-amino-3-(4-chlorophenyl)propanoate
Introduction: The Criticality of Chirality in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a paramount factor influencing its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) and their intermediates, such as Ethyl 3-amino-3-(4-chlorophenyl)propanoate, the spatial arrangement of atoms can lead to pairs of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these enantiomers can exhibit profoundly different effects in the chiral environment of the human body. One enantiomer may elicit the desired therapeutic response, while the other could be inactive, less active, or even contribute to adverse effects.[1]
Consequently, regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the stereochemical characterization of chiral drugs.[2] The development of single-enantiomer drugs is now the industry standard, necessitating robust and reliable analytical methods for the accurate determination of enantiomeric purity. This guide provides a comparative analysis of established analytical techniques for the enantiomeric purity determination of Ethyl 3-amino-3-(4-chlorophenyl)propanoate, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in this critical task.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric purity for a chiral molecule like Ethyl 3-amino-3-(4-chlorophenyl)propanoate primarily relies on chromatographic and electrophoretic techniques that employ a chiral selector to differentiate between the enantiomers. The most prominent and effective methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric purity determination due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs). The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.
Causality Behind Experimental Choices:
-
Chiral Stationary Phases (CSPs): For a molecule like Ethyl 3-amino-3-(4-chlorophenyl)propanoate, which contains a primary amine, an ester group, and an aromatic ring, polysaccharide-based CSPs are an excellent starting point. These CSPs, particularly derivatives of cellulose and amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for resolving this type of analyte.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol, is often preferred for polysaccharide-based CSPs. The alcohol modifier plays a critical role in modulating the retention and enantioselectivity by competing with the analyte for interactive sites on the CSP.
-
Derivatization: While direct separation is often possible, derivatization of the primary amine with a UV-active or fluorescent tag can enhance detection sensitivity and, in some cases, improve chiral recognition by introducing additional interaction points.
Performance Comparison of Common Polysaccharide-Based CSPs:
| Chiral Stationary Phase (CSP) | Selector Backbone | Key Characteristics | Expected Performance for the Analyte |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability, excellent for aromatic compounds. | High probability of successful separation due to the presence of the 4-chlorophenyl group. |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Often shows complementary selectivity to cellulose-based phases. | A strong candidate for initial screening, may offer different elution orders. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Known for its high enantioselectivity for a wide range of compounds. | A valuable alternative if other amylose or cellulose phases fail to provide adequate resolution. |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for enantiomeric separations.[3] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier (co-solvent), typically an alcohol. The low viscosity and high diffusivity of the supercritical fluid lead to faster separations and higher efficiency compared to HPLC.[4]
Causality Behind Experimental Choices:
-
Advantages: The primary advantages of SFC include significantly reduced analysis times, lower consumption of organic solvents, and faster column equilibration.[4][5] This makes it particularly attractive for high-throughput screening and preparative separations.
-
Stationary Phases: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The chiral recognition mechanisms are similar, although the supercritical fluid environment can sometimes lead to different selectivity and elution orders compared to HPLC.[6]
-
Co-solvent: The choice and percentage of the co-solvent (e.g., methanol, ethanol, or 2-propanol) are critical parameters for optimizing SFC separations. The co-solvent modulates the polarity of the mobile phase and influences the interactions between the analyte and the CSP.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency, low-sample-consumption alternative for chiral separations. In CE, enantiomers are separated based on their differential mobility in an electric field in the presence of a chiral selector added to the background electrolyte.
Causality Behind Experimental Choices:
-
Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for separating amino acid derivatives.[7][8] The hydrophobic cavity of the CD can include the aromatic portion of the analyte, while interactions with the hydroxyl groups on the rim of the CD can provide the necessary stereochemical differentiation.[9]
-
Background Electrolyte (BGE): The pH, concentration, and composition of the BGE are crucial for controlling the charge of the analyte and the electroosmotic flow, thereby influencing the separation.
-
Advantages and Limitations: CE offers very high separation efficiency and requires minimal sample and solvent. However, it can be less robust than HPLC and SFC for routine quality control applications and may have higher limits of detection unless coupled with sensitive detectors like mass spectrometry.
Experimental Protocols
The following protocols are provided as robust starting points for the development of a validated method for the enantiomeric purity determination of Ethyl 3-amino-3-(4-chlorophenyl)propanoate.
Protocol 1: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method using polysaccharide-based CSPs.
Caption: Chiral HPLC Method Development Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the racemic Ethyl 3-amino-3-(4-chlorophenyl)propanoate at a concentration of 1 mg/mL in the initial mobile phase.
-
Initial Screening:
-
Equilibrate a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of n-Hexane/2-Propanol (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Inject 10 µL of the sample solution and monitor the chromatogram at 220 nm.
-
Repeat the process with a Chiralpak® IA column under the same conditions.
-
-
Method Optimization:
-
Based on the initial screening results, select the column that shows the best initial separation or potential for separation.
-
Systematically vary the percentage of 2-propanol in the mobile phase (e.g., 5%, 15%, 20%) to optimize the resolution and retention times.
-
If necessary, evaluate other alcohol modifiers like ethanol, as this can sometimes significantly alter selectivity.
-
Investigate the effect of column temperature on the separation. Lower temperatures often improve resolution but increase analysis time.
-
-
Method Validation: Once an optimized method is established, perform a full validation in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[10][11] This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Protocol 2: Chiral SFC Method Development
This protocol provides a starting point for developing a fast and efficient chiral SFC method.
Caption: Chiral SFC Method Development Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the racemic sample in the co-solvent (e.g., methanol) to be used in the mobile phase.
-
Initial Screening:
-
Use a column screening system if available. A good starting point is a Chiralpak® IA column.
-
Employ a generic gradient, for example, 5% to 40% methanol in CO2 over 5-10 minutes.
-
Set the flow rate to 3.0 mL/min, back pressure to 150 bar, and temperature to 40°C.
-
-
Method Optimization:
-
Based on the screening, select the best co-solvent.
-
Optimize the separation by adjusting the gradient slope or switching to an isocratic mobile phase.
-
Fine-tune the back pressure and temperature to maximize resolution.
-
-
Method Validation: Validate the final, optimized SFC method according to ICH guidelines.
Trustworthiness: A Self-Validating System
The reliability of any enantiomeric purity method hinges on a thorough validation process. Adherence to the ICH Q2(R1) guidelines is not merely a regulatory formality but a scientific necessity to ensure the method is accurate, precise, and robust.[10][11][12]
Key Validation Parameters and Their Significance:
| Validation Parameter | Purpose and Causality | Acceptance Criteria (Typical) |
| Specificity | To ensure that the signal of the main enantiomer and its impurity are free from interference from other components (e.g., starting materials, by-products). This is demonstrated by analyzing a placebo and spiked samples. | Baseline resolution between the enantiomers and any other peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling trace-level impurities. | Signal-to-noise ratio ≥ 10. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known amounts of the undesired enantiomer (spiked samples). | Recovery of 90-110% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at different levels (repeatability, intermediate precision). | Relative Standard Deviation (RSD) ≤ 10% at the LOQ. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | Resolution and other critical parameters should remain within acceptable limits. |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical technique for determining the enantiomeric purity of Ethyl 3-amino-3-(4-chlorophenyl)propanoate will depend on the specific requirements of the analysis.
-
Chiral HPLC remains the gold standard for routine quality control due to its robustness and the extensive library of available chiral stationary phases. The proposed method development strategy provides a high probability of achieving a successful and reliable separation.
-
Chiral SFC offers a compelling alternative, particularly for high-throughput screening and preparative applications, due to its speed and reduced environmental impact. For laboratories equipped with SFC instrumentation, it is a highly recommended approach.
-
Capillary Electrophoresis is a valuable tool for specialized applications where sample volume is limited and very high separation efficiency is required.
Regardless of the chosen technique, a rigorous method validation according to ICH guidelines is indispensable to ensure the integrity and reliability of the enantiomeric purity data. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently develop and validate robust analytical methods for this and other critical chiral intermediates in the pharmaceutical pipeline.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe, 35(3), 100-107. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]
-
Juvancz, Z., & Szente, L. (2008). The role of cyclodextrins in chiral capillary electrophoresis. Electrophoresis, 29(8), 1701-1712. Available from: [Link]
-
Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 237-244. Available from: [Link]
-
Ilisz, I., et al. (2008). Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis. Journal of Chromatography B, 875(1), 273-279. Available from: [Link]
-
Bosch, M. E., et al. (2009). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A, 1216(24), 4875-4880. Available from: [Link]
-
Gotti, R. (2005). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories. Available from: [Link]
-
Mora, M. F., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12339-12345. Available from: [Link]
-
Diener, M. E., & Anslyn, E. V. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(4), 1563-1569. Available from: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (2014). ResearchGate. Available from: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2015). ResearchGate. Available from: [Link]
-
Aturki, Z., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2235. Available from: [Link]
-
Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. (n.d.). Semantic Scholar. Available from: [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Available from: [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2016). ResearchGate. Available from: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. Available from: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences, 13(1), 59-66. Available from: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Available from: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2021). Organic Chemistry Frontiers, 8(19), 5396-5401. Available from: [Link]
-
Juvancz, Z., et al. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(3), 335-349. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Available from: [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube. Available from: [Link]
-
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Laboratory. Available from: [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (2021). Molecules, 26(16), 4883. Available from: [Link]
-
The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2016). ResearchGate. Available from: [Link]
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022). Journal of Chromatography A, 1677, 463309. Available from: [Link]
Sources
- 1. Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. selvita.com [selvita.com]
- 4. youtube.com [youtube.com]
- 5. afmps.be [afmps.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. database.ich.org [database.ich.org]
- 11. dujps.com [dujps.com]
- 12. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Efficient Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a key intermediate for various pharmacologically active molecules, presents a synthetic challenge where efficiency and enantiopurity are paramount. This guide provides an in-depth comparison of established and cutting-edge methodologies for the synthesis of this valuable compound, offering a technical deep-dive into the causality behind experimental choices and providing actionable protocols.
The Classical Approach: Resolution of a Racemic Mixture
A traditional and well-documented method for obtaining enantiomerically enriched β-amino esters is the resolution of a racemic mixture. This approach, while straightforward, is inherently limited in its theoretical yield of the desired enantiomer to 50%.
A pertinent example is the resolution of the closely related methyl ester, methyl 3-amino-3-(4-chlorophenyl)propanoate. In a documented procedure, the racemic methyl ester is treated with a chiral resolving agent, D-tartaric acid. The diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the resolved salt yields the desired enantiomer. A reported synthesis of methyl (S)-3-amino-3-(4-chlorophenyl)propanoate using this method achieved a yield of 48% with an enantiomeric ratio of 90:10 (S:R)[1].
Causality of Experimental Choices:
-
Choice of Resolving Agent: D-tartaric acid is a readily available and relatively inexpensive chiral resolving agent. The formation of diastereomeric salts with the racemic amine is a classic resolution technique. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts.
-
Limitations: The primary drawback of this method is the discarding of the undesired enantiomer, which halves the maximum possible yield. Furthermore, the process often requires multiple recrystallization steps to achieve high enantiomeric purity, which can be time-consuming and further reduce the overall yield.
Modern Catalytic Approaches: Towards 100% Theoretical Yield
To overcome the inherent limitations of classical resolution, modern asymmetric catalysis offers elegant solutions that can theoretically provide the desired enantiomer in up to 100% yield. We will explore three powerful strategies: rhodium-catalyzed asymmetric hydrogenation, biocatalytic synthesis using transaminases, and organocatalytic Mannich reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor is a highly efficient and well-established method for the synthesis of chiral molecules. For the synthesis of ethyl 3-amino-3-(4-chlorophenyl)propanoate, the logical precursor would be the corresponding enamine or enamide.
The general mechanism involves the coordination of the prochiral olefin to a chiral rhodium catalyst, followed by the stereoselective addition of hydrogen. The chirality of the final product is dictated by the chiral ligand coordinated to the rhodium center. A variety of highly effective chiral phosphine ligands, such as those from the DuPhos and BICP families, have been developed for this purpose. These catalytic systems are known to deliver high enantioselectivities (often >95% ee) and high yields.
Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation:
Sources
Safety Operating Guide
Mastering the Safe Handling of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven framework for handling Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, moving beyond mere procedural steps to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
This compound is a solid organic compound that, while not extensively studied for its toxicological properties, presents several known hazards that demand rigorous safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A Safety Data Sheet (SDS) for the compound further indicates that to the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] This lack of comprehensive data necessitates a conservative approach to handling, treating the compound with a high degree of caution.
Key Hazard Considerations:
-
Dermal and Eye Irritant: Direct contact with the solid or solutions can cause significant irritation.[1]
-
Respiratory Irritant: Inhalation of the dust can irritate the respiratory tract.[1][2]
-
Halogenated Organic Compound: As a chlorinated organic molecule, improper disposal can have environmental consequences, and combustion can produce hazardous byproducts.
-
Unknown Long-Term Effects: The absence of extensive toxicological data means that chronic exposure effects are not well understood. Therefore, minimizing all routes of exposure is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (or N100/FFP3) particulate filter- Double-layered nitrile gloves- Chemical-resistant lab coat or gown- Chemical splash goggles | The primary risk is the inhalation of fine particulates. A full-face respirator provides both respiratory and eye protection. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Solution Preparation and Transfers | - Chemical splash goggles- Face shield- Nitrile gloves (or other chemically resistant gloves)- Chemical-resistant lab coat or apron | The primary risks are splashes to the eyes and skin. A face shield provides an additional layer of protection for the entire face. |
| Running Reactions | - Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves)- Chemical-resistant lab coat | Standard laboratory practice for handling chemical reactions. The level of additional PPE should be dictated by the other reagents and conditions of the reaction. |
| Waste Handling and Disposal | - Chemical splash goggles- Face shield- Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton)- Chemical-resistant lab coat or apron | Increased risk of splashes and contact with concentrated waste. More robust gloves are recommended for handling waste containers. |
A Note on Glove Selection: While nitrile gloves are a common and generally effective choice for incidental contact, for prolonged handling or in situations with a high risk of exposure, more robust options should be considered. Due to the lack of specific permeation data for this compound, it is prudent to select gloves with broad chemical resistance, such as butyl rubber or Viton, especially when handling concentrated solutions or for extended periods. Always inspect gloves for any signs of degradation before and during use and change them immediately if contamination is suspected.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances by isolating the hazard from the worker.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, should be performed in a certified chemical fume hood to prevent the inhalation of dust.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the integrity of the compound.
Handling:
-
Designated Area: Establish a designated area within the laboratory for handling this compound.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the solid.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Original Container: Keep the compound in its original, tightly sealed container.
-
Cool, Dry, and Well-Ventilated: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, as these can react violently with amino compounds.[4]
Step-by-Step Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Spills
For a small spill of the solid material:
-
Evacuate and Alert: Alert others in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, wear a respirator, chemical splash goggles, a lab coat, and double-layered nitrile gloves.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Clean-up: Carefully sweep the absorbent material and spilled solid into a clearly labeled waste container. Avoid creating dust. Use non-sparking tools if a flammable solvent is present.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Wash: Thoroughly wash the affected area with soap and water.
For a large spill, or if you are not comfortable with the cleanup, evacuate the area, close the doors, and contact your institution's emergency response team.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and sealed container for all solid waste containing this compound.
-
Halogenated Waste Stream: For solutions, collect the waste in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
Disposal Method:
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This high-temperature process is designed to break down halogenated organic compounds into less harmful substances. This should be handled by a licensed professional waste disposal service.[2]
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Workflow and Logic Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Capot Chemical Co., Ltd. (2019). MSDS of Ethyl 3-amino-3-(4-chlorophenyl)
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
BioProcess International. (2010). Managing Solid Waste from Single-Use Systems in Biopharmaceutical Manufacturing. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Shield Scientific. (n.d.). Chemical resistance guide informations. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

